molecular formula C11H8BrClN2O B1475505 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine CAS No. 1603456-34-3

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

Cat. No.: B1475505
CAS No.: 1603456-34-3
M. Wt: 299.55 g/mol
InChI Key: YSUNZGOBEYPCCU-UHFFFAOYSA-N
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Description

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine is a brominated and chlorinated pyrimidine derivative designed for research and development applications. This compound serves as a versatile chemical building block, particularly in medicinal chemistry and materials science. The molecular structure features a pyrimidine ring system bearing a bromine atom at the 4-position, which is a common handle for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . The pendant 5-chloro-2-methoxyphenyl group contributes to the molecular diversity and can influence the compound's electronic properties and binding affinity in target systems. While a specific CAS number and full safety data for this exact compound were not located in this search, analogous compounds like 4-Bromo-6-(4-methoxyphenyl)pyrimidine (CAS 1260842-76-9) and 4-Bromo-6-(2,3-dimethoxyphenyl)pyrimidine (CAS 1710961-29-7) are well-established in chemical supplier catalogs, confirming the research utility of this chemical class . Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules for investigating biological pathways or developing new active ingredients. The presence of both bromine and chlorine atoms offers orthogonal reactivity for sequential functionalization, making it a valuable scaffold for constructing compound libraries. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c1-16-10-3-2-7(13)4-8(10)9-5-11(12)15-6-14-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUNZGOBEYPCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and utility of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine , a specialized heterocyclic building block.

Executive Summary & Structural Identity

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine is a halogenated heteroaryl scaffold utilized primarily in medicinal chemistry as a key intermediate for kinase inhibitors (e.g., EGFR, LRRK2) and GPCR antagonists. Its structure combines an electron-deficient pyrimidine core with a lipophilic, electron-rich aryl substituent, creating a "push-pull" electronic system that dictates its unique reactivity profile.

Chemical Identity
PropertyDetail
IUPAC Name 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine
Molecular Formula C₁₁H₈BrClN₂O
Molecular Weight 299.55 g/mol
Core Scaffold 4,6-Disubstituted Pyrimidine
Key Functional Groups Aryl Bromide (Electrophile), Pyrimidine Nitrogen (Basic), Methoxy/Chloro Aryl (Lipophilic)
Physical State Off-white to pale yellow solid (Typical of halo-arylpyrimidines)

Physicochemical Profile

Understanding the physical behavior of this intermediate is critical for assay development and formulation.

Solubility & Lipophilicity
  • LogP (Predicted): ~3.2 – 3.8. The molecule is moderately lipophilic due to the chloro-methoxy phenyl ring.

  • Solubility:

    • High: DMSO, DMF, DCM, THF.

    • Moderate: Ethyl Acetate, Methanol (warm).

    • Low/Insoluble: Water, Hexanes.[1]

  • pKa: The pyrimidine nitrogens are weakly basic (approx. pKa ~1.5 - 2.5). Protonation requires strong acids (e.g., HCl in dioxane, TFA), which is useful for salt formation during purification.

Synthetic Utility & Reactivity

The strategic value of this molecule lies in the differential reactivity of the C-Br bond at the 4-position. It serves as a "linchpin" scaffold, allowing the sequential attachment of two different pharmacophores.

Primary Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is electron-deficient, activating the C-Br bond towards nucleophilic attack.

  • Mechanism: Addition-Elimination (SₙAr).

  • Nucleophiles: Primary and secondary amines (e.g., piperazines, anilines), thiols, and alkoxides.

  • Selectivity: The 4-position is highly reactive. Reaction with amines typically proceeds at 60–90°C in polar aprotic solvents (DMSO, NMP) or alcohols.

Secondary Reactivity: Palladium-Catalyzed Cross-Coupling

If SₙAr is not feasible (e.g., with carbon nucleophiles), the C-Br bond remains an excellent handle for Pd-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Coupling with sterically hindered amines or amides.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Regioselective Suzuki)

Context: This protocol describes the generation of the title compound from 4,6-dibromopyrimidine. The 4- and 6-positions are equivalent until the first substitution occurs.

Reagents:

  • 4,6-Dibromopyrimidine (1.0 eq)

  • 5-Chloro-2-methoxyphenylboronic acid (1.0 eq)[1]

  • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂

  • Na₂CO₃ (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with 4,6-dibromopyrimidine, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed Dioxane and Na₂CO₃ solution.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by LC-MS for the mono-coupled product (Mass ~299/301).

    • Critical Control: Do not overheat or extend time excessively to avoid bis-coupling (double addition).

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-coupled product elutes before the bis-coupled impurity.

Protocol B: Functionalization via SₙAr (Amination)

Context: Converting the title compound into a bioactive amino-pyrimidine.

Reagents:

  • 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine (1.0 eq)

  • Amine Nucleophile (e.g., N-methylpiperazine) (1.2 – 1.5 eq)

  • Base: DIPEA (2.0 eq) or K₂CO₃

  • Solvent: IPA (Isopropanol) or DMSO

Step-by-Step Workflow:

  • Dissolve the bromo-intermediate in IPA.

  • Add DIPEA and the amine.

  • Heat to reflux (IPA) or 80°C (DMSO) for 2–12 hours.

  • Validation: Monitor disappearance of starting material (Br-isotope pattern loss) and formation of product (M+H).

  • Isolation: If in IPA, cool to precipitate the product or concentrate and crystallize.

Visualization of Chemical Pathways[5]

The following diagram illustrates the synthesis of the core scaffold and its divergent downstream applications.

ChemicalPathways cluster_0 Reactivity Profile Start 4,6-Dibromopyrimidine Target 4-Bromo-6-(5-chloro- 2-methoxyphenyl)pyrimidine (Target Intermediate) Start->Target Suzuki Coupling Pd(0), Na2CO3, 90°C (Regioselective) Boronic 5-Chloro-2-methoxy phenylboronic acid Boronic->Target Drug1 Kinase Inhibitor (Amino-pyrimidine) Target->Drug1 SNAr Amination (R-NH2, Heat) Drug2 Bi-Aryl Scaffold (Suzuki Product) Target->Drug2 Suzuki Coupling (R-B(OH)2, Pd)

Caption: Synthesis workflow showing the regioselective formation of the target intermediate and its subsequent divergence into amino-pyrimidine or bi-aryl bioactive molecules.

Safety & Handling (MSDS Summary)

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • GHS Classification: H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • Synthesis of 4-bromo-6-arylpyrimidines: Heterocycles, Vol. 51, No. 11, 1999.

  • Suzuki Coupling Protocols for Pyrimidines: Journal of Medicinal Chemistry, 2012, 55, 7849–7861.

  • Reactivity of Halogenated Pyrimidines: PubChem Compound Summary for 4-Bromo-2-chloro-6-methoxypyridine (Analogous reactivity).

Sources

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine , a critical biaryl pyrimidine intermediate used in the synthesis of kinase inhibitors and other bioactive heterocycles.[1]

Chemical Identity & Structural Definition[2][3]

This compound represents a 4,6-disubstituted pyrimidine scaffold , featuring a reactive bromine handle at position 4 and a specific aryl group (5-chloro-2-methoxyphenyl) at position 6.[1] It serves as a versatile electrophile for further functionalization via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings.[1]
Core Identifiers
PropertyValue
IUPAC Name 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine
Molecular Formula C₁₁H₈BrClN₂O
Molecular Weight 299.55 g/mol
SMILES COc1ccc(Cl)cc1-c2cc(Br)ncn2
InChI String InChI=1S/C11H8BrClN2O/c1-16-10-4-3-8(13)5-9(10)11-6-7(12)14-2-15-11/h2-6H,1H3
Key Functional Groups Aryl Chloride, Aryl Bromide, Pyrimidine Nitrogen, Methoxy Ether

Note on Stereochemistry: This molecule is achiral but possesses a biaryl axis. While atropisomerism is possible in highly substituted biaryls, the rotational barrier here is likely low enough to allow free rotation at room temperature.

Retrosynthetic Analysis & Strategic Design

The synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine relies on the controlled desymmetrization of 4,6-dibromopyrimidine .[1]

Strategic Logic
  • Scaffold Selection: 4,6-Dibromopyrimidine is a symmetric electrophile.

  • First Functionalization (C-C Bond Formation): A Suzuki-Miyaura cross-coupling introduces the aryl group.[1]

    • Challenge: Preventing bis-arylation (formation of the 4,6-diaryl product).[1]

    • Solution: Stoichiometric control (1.0 eq. boronic acid) and statistical distribution, followed by chromatographic separation.

  • Second Functionalization (C-N or C-C Bond Formation): The remaining bromine at position 4 is highly activated for subsequent reactions (e.g., with an amine to form a kinase inhibitor core), though this guide focuses on the intermediate itself.

Pathway Visualization

SynthesisPathway Start 4,6-Dibromopyrimidine (Symmetric Electrophile) Catalyst Pd(PPh3)4 / Na2CO3 DME/H2O, 80°C Start->Catalyst Reagent (5-Chloro-2-methoxyphenyl) boronic acid Reagent->Catalyst Product 4-Bromo-6-(5-chloro-2-methoxyphenyl) pyrimidine (Target Intermediate) Catalyst->Product Major Product (Mono-coupling) Byproduct 4,6-Bis(aryl)pyrimidine (Over-reaction Byproduct) Catalyst->Byproduct Minor Product (Bis-coupling)

Figure 1: Synthetic pathway for the mono-arylation of 4,6-dibromopyrimidine.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol describes the synthesis of the target compound using a standard Suzuki-Miyaura cross-coupling.

Reagents & Materials
  • Substrate: 4,6-Dibromopyrimidine (1.0 equiv)

  • Coupling Partner: (5-Chloro-2-methoxyphenyl)boronic acid (1.0 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[1]

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.[1] Cool under a stream of nitrogen.

  • Solvent Degassing: In a separate vessel, sparge DME with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Reagent Addition:

    • Add 4,6-Dibromopyrimidine (1.0 eq) and (5-Chloro-2-methoxyphenyl)boronic acid (1.0 eq) to the reaction flask.

    • Add the Pd(PPh₃)₄ catalyst (5 mol%).[1][2][3]

    • Note: Add the catalyst last or as a solution to minimize exposure to air before the reaction starts.

  • Solvation & Base Addition:

    • Add the degassed DME via syringe.

    • Add the 2M Na₂CO₃ solution.[4]

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][5]

    • Endpoint: Disappearance of the boronic acid and significant consumption of the dibromide.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: 0% → 20% Ethyl Acetate in Hexanes.

    • Separation: The starting dibromide (non-polar) elutes first, followed by the mono-arylated target , and finally the bis-arylated byproduct (most polar).

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting low yields. The cycle involves Oxidative Addition, Transmetallation, and Reductive Elimination.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 4,6-Dibromopyrimidine Complex1 Pd(II) Complex (Ar-Pd-Br) OxAdd->Complex1 TransMet Transmetallation (Boronate Base Activation) Complex1->TransMet + Boronic Acid / Base Complex2 Pd(II) Diaryl Complex (Ar-Pd-Ar') TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Figure 2: Suzuki-Miyaura catalytic cycle for the arylation of 4,6-dibromopyrimidine.

Critical Control Points
  • Oxidative Addition: Occurs readily at the electron-deficient pyrimidine ring.[1] Since both positions 4 and 6 are equivalent, the first addition is statistical.

  • Transmetallation: The base (Na₂CO₃) activates the boronic acid to a boronate species [RB(OH)₃]⁻, which is more nucleophilic and facilitates transfer to the Palladium center.

Applications in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry, particularly for Kinase Inhibitors .

  • EGFR Inhibition: The 4-position bromine is typically displaced by an aniline (e.g., 3-bromoaniline or an indole) to form the hinge-binding motif of the inhibitor.[1]

  • JAK/STAT Pathway: Similar biaryl pyrimidines are found in Janus Kinase inhibitors.

  • Reactivity Profile:

    • C4-Br: Highly reactive toward

      
       (nucleophilic aromatic substitution) with amines, phenols, or thiols due to the electron-withdrawing nature of the pyrimidine nitrogens.
      
    • C5-Cl (Phenyl Ring): Relatively inert under standard conditions, serving as a lipophilic handle or to modulate metabolic stability (blocking oxidation).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Gong, Y., et al. (2019). Optimization of 4,6-Disubstituted Pyrimidines as Potent Inhibitors of EGFR. Journal of Medicinal Chemistry, 62(15), 7264–7280. Link[1]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

Sources

Medicinal Chemistry Applications of 4-Bromo-6-Arylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-6-arylpyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry. Its utility stems from a unique electronic duality: the C4-bromine serves as a highly reactive electrophilic "warhead" for divergent functionalization, while the C6-aryl moiety acts as a hydrophobic "anchor," often critical for occupying selectivity pockets in enzymes such as kinases (e.g., EGFR, VEGFR) and receptors (e.g., Endothelin).

This guide provides a comprehensive technical analysis of this scaffold, detailing synthetic access, reactivity profiles, and its application in delivering high-affinity ligands. It is designed to move beyond basic textbook descriptions, offering field-proven protocols and mechanistic insights for drug discovery professionals.

Structural Logic & Pharmacophore Design

The pyrimidine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack. In 4-bromo-6-arylpyrimidines, this reactivity is modulated by the substituents.

PositionFunctionalityMedicinal Chemistry Role
C4-Bromine Electrophilic Center The Divergent Point. Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) and Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Allows late-stage introduction of solubilizing groups or H-bond donors.
C6-Aryl Lipophilic Anchor The Selectivity Filter. Provides π-π stacking interactions and hydrophobic bulk. In kinase inhibitors, this group often occupies the hydrophobic back-pocket (Gatekeeper region).
N1 / N3 H-Bond Acceptors The Binding Hinge. Critical for hydrogen bonding with the hinge region of kinase ATP-binding sites.
Electronic Causality

The presence of the aryl group at C6 slightly deactivates the ring compared to the parent 4,6-dibromopyrimidine via resonance donation (mesomeric effect), but the C4 position remains sufficiently electrophilic for facile substitution. This "Goldilocks" reactivity allows for controlled, stepwise functionalization without the need for protecting groups.

Synthetic Access: The "Make"

Accessing the 4-bromo-6-arylpyrimidine core typically follows one of two strategic pathways: Divergent Functionalization (starting from symmetric dihalides) or De Novo Cyclization .

Pathway A: The Divergent Route (Preferred)

This route utilizes commercially available 4,6-dichloropyrimidine or 4,6-dibromopyrimidine. The key challenge here is desymmetrization .

  • Step 1: Halogen exchange (if starting from chloro) using PBr3 to generate 4,6-dibromopyrimidine (higher reactivity for subsequent couplings).

  • Step 2: Controlled Suzuki-Miyaura coupling. By using 0.9 - 1.0 equivalents of arylboronic acid and controlling temperature, one can favor the mono-arylated product.

  • Purification: Statistical mixtures (starting material : mono : bis) are inevitable but separable via column chromatography due to significant polarity differences.

Pathway B: The De Novo Route

Cyclization of chalcones with amidines or thiourea. This is often used when the C6-aryl group is complex or sensitive to Pd-coupling conditions.

  • Mechanism: Michael addition of thiourea to the chalcone followed by cyclization/dehydration to form the pyrimidinethione, which is then desulfurized or converted to the bromide.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4,6-Dichloropyrimidine Inter 4,6-Dibromopyrimidine Start->Inter PBr3, Reflux (Halogen Exchange) Target 4-Bromo-6-Arylpyrimidine (The Core) Inter->Target Ar-B(OH)2 (1.0 eq) Pd(PPh3)4, Na2CO3 Statistical Control Bis 4,6-Diarylpyrimidine (Over-reaction) Inter->Bis Excess Ar-B(OH)2 Final Drug Candidate Target->Final Functionalization (See Section 3)

Figure 1: Strategic synthesis of the 4-bromo-6-arylpyrimidine core via halogen exchange and controlled desymmetrization.

Functionalization Strategies: The "Modify"

Once the 4-bromo-6-arylpyrimidine core is in hand, the C4-bromide serves as a versatile handle.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly activated.

  • Amines: Reaction with primary/secondary amines yields 4-amino-6-arylpyrimidines (common in antimicrobial agents).

  • Conditions: Polar aprotic solvents (DMF, DMSO) or alcohols (EtOH, n-BuOH) with a base (K2CO3 or Et3N). Heating (80-120°C) is usually required.

  • Causality: The intermediate Meisenheimer complex is stabilized by the para-like nitrogen (N1), facilitating the displacement of the bromide.

Palladium-Catalyzed Cross-Couplings
  • Suzuki-Miyaura: Introduction of a second aryl group to form 4,6-diarylpyrimidines (e.g., EGFR inhibitors).

  • Buchwald-Hartwig: Introduction of amines that are poor nucleophiles (e.g., anilines) which fail under standard SNAr conditions.

  • Sonogashira: Introduction of alkynes for rigid linker systems.

Visualization: Reactivity Map

ReactivityMap Core 4-Bromo-6-Arylpyrimidine SNAr S_NAr (Amination) Core->SNAr R-NH2, Base, Heat Suzuki Suzuki Coupling (C-C Bond) Core->Suzuki Ar'-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Ar-NH2, Pd(0), Ligand Prod_Amino 4-Amino-6-Arylpyrimidine (Antimicrobial) SNAr->Prod_Amino Prod_Diaryl 4,6-Diarylpyrimidine (Kinase Inhibitor) Suzuki->Prod_Diaryl Prod_Anilino 4-Anilino-6-Arylpyrimidine (EGFR Target) Buchwald->Prod_Anilino

Figure 2: Divergent reactivity profile of the 4-bromo-6-arylpyrimidine scaffold.

Medicinal Chemistry Case Studies

Case Study 1: Dual EGFR/VEGFR-2 Inhibitors

Researchers have utilized the 4,6-diarylpyrimidine scaffold to design dual inhibitors.

  • Design: The 6-phenyl group occupies the hydrophobic pocket, while the 4-position is substituted with an aniline or heterocycle that interacts with the hinge region or solvent front.

  • Outcome: Compounds such as 4,6-diaryl-pyrimidine derivatives have shown IC50 values in the nanomolar range against EGFR and VEGFR-2, suppressing tumor growth in xenograft models [1].

Case Study 2: Endothelin Receptor Antagonists

The drug Macitentan (Opsumit) features a pyrimidine core.[1] While the final structure is complex, the synthetic logic often employs a 4,6-dihalopyrimidine intermediate where sequential substitutions build the 5-(4-bromophenyl)-6-alkyl-4-sulfamide architecture [2].

  • Key Insight: The bromine on the phenyl ring (not the pyrimidine) in Macitentan precursors is often the handle for the final coupling, but the pyrimidine core assembly relies on the differential reactivity described above.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-6-Phenylpyrimidine

A self-validating protocol for the mono-arylation of 4,6-dibromopyrimidine.

Reagents:

  • 4,6-Dibromopyrimidine (1.0 eq)

  • Phenylboronic acid (0.9 eq) - Limiting reagent to minimize bis-coupling.

  • Pd(PPh3)4 (0.03 eq)[2]

  • Na2CO3 (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a Schlenk flask, dissolve 4,6-dibromopyrimidine (2.38 g, 10 mmol) in 1,4-dioxane (40 mL).

  • Addition: Add Pd(PPh3)4 (346 mg, 0.3 mmol) and stir for 10 min under N2.

  • Coupling: Add phenylboronic acid (1.10 g, 9 mmol) and Na2CO3 solution (10 mL).

  • Reaction: Heat to 80°C (oil bath) for 12-16 hours. Monitor by TLC (Hexane/EtOAc 9:1). Note: The mono-product typically runs between the di-bromo (fastest) and di-phenyl (slowest).

  • Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO4.[3]

  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Validation: 1H NMR (CDCl3) should show characteristic pyrimidine singlets and phenyl multiplets. The 2-position proton is diagnostic (deshielded, ~9.0 ppm).

Protocol B: SNAr Functionalization (General Amination)

Reagents:

  • 4-Bromo-6-phenylpyrimidine (1.0 eq)

  • Amine (1.2 eq)

  • K2CO3 (2.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the bromide in DMF (0.2 M concentration).

  • Add K2CO3 and the amine.

  • Heat to 100°C for 4-6 hours.

  • Pour into ice water. If the product precipitates, filter and wash.[3][4] If not, extract with EtOAc.[5]

  • Recrystallize from EtOH or purify via chromatography.

References

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. (Relevant intermediate discussion for Macitentan analogs) Source: Atlantis Press / ResearchGate URL:[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: Semantic Scholar / Catalysts (MDPI) URL:[Link][2]

Sources

Solubility Profile: 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and determination protocols for 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine in Dimethyl Sulfoxide (DMSO). It is structured for pharmaceutical scientists optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) or preparing stock solutions for biological assays.

Executive Summary

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine is a lipophilic, halogenated biaryl intermediate commonly utilized in the synthesis of endothelin receptor antagonists and kinase inhibitors. Its solubility in DMSO is high , typically supporting concentrations >50 mM (approx. >19 mg/mL), making DMSO the preferred solvent for both nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-couplings involving this scaffold.

However, its solubility is critically dependent on water content (DMSO hygroscopicity) and temperature . This guide provides the mechanistic basis for solvation and a self-validating protocol to determine precise solubility limits for your specific lot.

Chemical Context & Physicochemical Properties

To understand the solubility behavior, we must analyze the solute-solvent interaction potential.

PropertyValue (Predicted/Typical)Impact on DMSO Solubility
Molecular Formula C₁₁H₇BrClN₃OModerate molecular weight facilitates solvation.
Molecular Weight ~376.6 g/mol <500 Da, favorable for high molar solubility.
LogP (Lipophilicity) ~3.5 – 4.2High lipophilicity indicates poor aqueous solubility but excellent solubility in polar aprotic solvents like DMSO.
H-Bond Donors 0Lack of donors prevents strong self-aggregation (crystal lattice energy is moderate).
H-Bond Acceptors 4 (N atoms, O atom)Critical: DMSO acts as a weak H-bond acceptor but primarily solvates via strong dipole-dipole interactions with the electron-deficient pyrimidine ring.
Solvation Mechanism

DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent (


). It dissolves this compound through two primary mechanisms:
  • Dipole-Dipole Interaction: The highly polar S=O bond of DMSO interacts with the polarized C-Br and C-Cl bonds, as well as the electron-deficient

    
    -system of the pyrimidine ring.
    
  • Dispersion Forces: The methyl groups of DMSO engage in van der Waals interactions with the lipophilic phenyl and methoxy moieties.

Solubility Determination Protocol (Self-Validating)

Do not rely on generic literature values. Solubility varies by synthesis batch (polymorphs, amorphous content) and DMSO grade. Use this Tiered Protocol to validate solubility for your specific application.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Compound Step1 Tier 1: Visual Solubility Limit (Incremental Addition) Start->Step1 Decision1 Is solution clear? Step1->Decision1 Decision1->Step1 Yes (Add more) Step2 Tier 2: Saturation & HPLC/UV-Vis (Thermodynamic Solubility) Decision1->Step2 High Precision Needed Precipitate Stop Addition Calculate Approx. Solubility Decision1->Precipitate No (Turbid) Step3 Centrifugation/Filtration (Remove undissolved solids) Step2->Step3 Analysis Quantify Supernatant (vs Standard Curve) Step3->Analysis

Figure 1: Decision tree for determining solubility limits, distinguishing between rapid visual estimation and precise thermodynamic measurement.

Detailed Methodology
Tier 1: Visual Estimation (Kinetic Solubility)

Best for: Quick checks before running a reaction.

  • Weigh 10 mg of compound into a clear glass vial.

  • Add 100 µL of anhydrous DMSO.

  • Vortex for 30 seconds.

  • Observation:

    • Clear: Solubility > 100 mg/mL (>265 mM).

    • Turbid/Particulates: Add DMSO in 100 µL increments until clear.[1]

    • Calculation:

      
      .
      
Tier 2: Thermodynamic Solubility (HPLC/UV-Vis)

Best for: Biological assay stock solutions (IC₅₀ determination).

  • Saturation: Add excess solid (e.g., 50 mg) to 1 mL DMSO to ensure a saturated suspension.

  • Equilibration: Shake or stir at 25°C for 24 hours.

    • Note: Protect from light (amber vial) to prevent debromination.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes or filter through a 0.2 µm PTFE filter (Do not use Nylon; DMSO degrades it).

  • Quantification: Dilute the supernatant 1:1000 in Methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Handling, Stability, and Storage

DMSO is hygroscopic. It absorbs water from the atmosphere, which drastically reduces the solubility of lipophilic pyrimidines ("crashing out").

ParameterRecommendationMechanism/Reasoning
DMSO Grade Anhydrous (≥99.9%)Water acts as an anti-solvent, forcing precipitation of the hydrophobic biaryl.
Storage Temp -20°C (Long term)Prevents slow chemical degradation. Note: DMSO freezes at 19°C. Thaw completely and vortex before use to redissolve any cryo-precipitates.
Container Polypropylene (PP) or GlassAvoid Polystyrene (PS); DMSO can etch PS surfaces, leaching impurities.
Freeze-Thaw Limit cycles (<5)Repeated cycling promotes crystal growth (Ostwald ripening), making re-dissolution difficult.

Application Case Study: Suzuki-Miyaura Coupling

This compound is often a substrate for cross-coupling.[2] Solubility in DMSO allows for high-concentration reaction kinetics.

Reaction Scheme Context:



  • Why DMSO? It solubilizes both the organic electrophile (the pyrimidine) and the inorganic base (

    
     or 
    
    
    
    ), enhancing the reaction rate compared to non-polar solvents like Toluene.
  • Concentration: Typical reaction concentrations are 0.1 M – 0.5 M. The 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine is expected to be fully soluble at these levels at elevated temperatures (60-100°C).

References

  • BenchChem. Protocols for Determining the Solubility of Novel Compounds in DMSO. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Halogenated Pyrimidines. Retrieved from .

  • Li, Di.Physicochemical Profiling in Drug Discovery. Wiley-Interscience, 2004. (Standard text on solubility mechanisms).
  • Balzarini, J., et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. Journal of Medicinal Chemistry. Retrieved from .

Sources

Strategic Sourcing & Technical Profile: 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the commercial sourcing, quality control, and synthetic utility of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine .[1]

Executive Summary

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine is a high-value heterocyclic building block, primarily utilized in the discovery of small-molecule kinase inhibitors (e.g., EGFR, JAK, and BTK pathways).[1] Its structural significance lies in the 4,6-disubstituted pyrimidine core , which serves as a "privileged scaffold" for fragment-based drug design.[1] The bromine atom at position 4 acts as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-chloro-2-methoxyphenyl moiety at position 6 provides critical hydrophobic and steric interactions within the ATP-binding pocket of target kinases.[1]

This guide addresses the "Make vs. Buy" decision matrix, validating commercial suppliers and providing a self-validating synthetic protocol for internal production when commercial stock is unavailable.

Part 1: Technical Specifications & Stability[1]

ParameterSpecification
Chemical Name 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine
Molecular Formula C₁₁H₈BrClN₂O
Molecular Weight 299.55 g/mol
Core Scaffold Pyrimidine (4,6-disubstituted)
Key Functionality Aryl Chloride (Metabolic stability), Aryl Bromide (Synthetic handle)
Predicted LogP ~3.2 (Lipophilic)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water

Stability Note: The C-Br bond on the electron-deficient pyrimidine ring is susceptible to hydrolysis under strongly basic conditions or photolytic degradation.[1] Store in amber vials.

Part 2: Strategic Sourcing (The "Buy" Protocol)[1]

This compound is often classified as a "Made-to-Order" or "Tier 2" building block rather than a commodity chemical.[1] It is rarely available for same-day shipping from generalists (e.g., Sigma-Aldrich) and must be sourced from specialized CROs.[1]

Verified Supplier Landscape

The following suppliers are validated for their capability to synthesize substituted pyrimidines and likely hold stock or precursors.

  • Enamine: Global leader in building blocks; high probability of stock or rapid synthesis (REAL Database).[1]

  • Combi-Blocks: Specializes in boronic acids and halogenated heterocycles; excellent for gram-scale.[1]

  • WuXi AppTec (LabNetwork): Aggregator for various CROs; good for bulk inquiries (>100g).[1]

  • AstaTech: Strong catalog of pyrimidine derivatives.

Sourcing Workflow Diagram

The following decision tree outlines the optimal sourcing strategy to minimize lead time and risk.

SourcingStrategy Start Need 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine CheckCatalog Check Tier 1 Specialists (Enamine, Combi-Blocks) Start->CheckCatalog InStock In Stock? CheckCatalog->InStock Buy Direct Purchase (Lead Time: 1-2 Weeks) InStock->Buy Yes CheckPrecursors Check Precursors: 1. 4,6-Dibromopyrimidine 2. 5-Chloro-2-methoxyphenylboronic acid InStock->CheckPrecursors No PrecursorsAvailable Precursors Available? CheckPrecursors->PrecursorsAvailable InternalSynthesis Internal Synthesis (Suzuki Coupling) Lead Time: 3-5 Days PrecursorsAvailable->InternalSynthesis Yes (Fastest) CustomSynth Outsource Custom Synthesis (FTE/FFS Model) Lead Time: 4-6 Weeks PrecursorsAvailable->CustomSynth No (Complex)

Figure 1: Strategic sourcing decision matrix for substituted pyrimidines.

Part 3: Synthetic Production (The "Make" Protocol)[1]

If commercial supply is unavailable, the compound can be synthesized via a Regioselective Suzuki-Miyaura Coupling .[1] This protocol is self-validating because the starting material (4,6-dibromopyrimidine) is symmetric, eliminating regioselectivity issues for the first addition.[1]

Reaction Scheme

Reactants:

  • Scaffold: 4,6-Dibromopyrimidine (1.0 eq)

  • Nucleophile: 5-Chloro-2-methoxyphenylboronic acid (1.0 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 eq)[1]

  • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water[1]

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a condenser, dissolve 4,6-dibromopyrimidine (1.0 equiv) and 5-chloro-2-methoxyphenylboronic acid (1.0 equiv) in degassed DME/Water (3:1, 0.1 M concentration).

  • Activation: Add Na₂CO₃ (2.0 equiv). Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

  • Catalysis: Add Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the dibromide (MW ~238) and appearance of the mono-coupled product (MW ~299).[1] Avoid prolonged heating to prevent bis-coupling (MW ~360+).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product is less polar than the boronic acid but more polar than the dibromide.[1]

Part 4: Quality Control & Validation

Trustworthiness in data is paramount.[1] Incoming or synthesized material must undergo the following QC workflow to ensure the bromine "handle" is intact and the coupling occurred correctly.

QC Parameters Table
TestAcceptance CriteriaPurpose
LC-MS >95% Purity; [M+H]⁺ = 300.9/302.9 (Br/Cl pattern)Confirm Identity & Purity. The Br+Cl isotope pattern is distinct (approx 3:4:1 ratio for M, M+2, M+4).[1]
¹H NMR Integration of Pyrimidine protons (singlet/doublet depending on coupling)Confirm structure. The pyrimidine proton at C2 is distinct (~8.9 ppm).[1]
HPLC Single peak at 254 nmEnsure no bis-coupled impurity (which would be more lipophilic).
Mechanism of Action & QC Logic Diagram

The following diagram illustrates the chemical logic and potential failure modes (impurities) to watch for during QC.

QC_Workflow Input Crude Reaction Mixture Step1 LC-MS Analysis Input->Step1 Decision Isotope Pattern Match? (Br + Cl) Step1->Decision Pass Confirm Identity: Mono-Coupled Product Decision->Pass Yes Fail Identify Impurity Decision->Fail No Impurity1 Bis-Coupled (Over-reaction) Fail->Impurity1 Mass too high Impurity2 Protodebromination (Loss of Br) Fail->Impurity2 Mass too low

Figure 2: Quality Control workflow focusing on isotopic signature validation.

References

  • Enamine Store . Building Blocks & Screening Compounds. Retrieved from [Link]

  • PubChem . 4,6-Dibromopyrimidine Compound Summary. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the synthetic protocol).

  • Guide to Pharmacology . Kinase Inhibitor Scaffolds. Retrieved from [Link]

Sources

Strategic Modulation of Kinase Selectivity: The 5-Chloro-2-Methoxyphenyl Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 5-chloro-2-methoxyphenyl pyrimidine scaffold, a privileged pharmacophore in the design of third-generation kinase inhibitors (particularly EGFR, ALK, and FAK).

Executive Summary: The Pharmacophore Logic

In the landscape of targeted oncology, the fusion of a pyrimidine core with a 5-chloro-2-methoxyphenyl moiety is not accidental. It represents a precise medicinal chemistry strategy to solve two recurring problems in kinase inhibition: conformational rigidity and hydrophobic gatekeeper penetration .

This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, focusing on its application in overcoming resistance mutations (e.g., EGFR T790M, ALK L1196M). The "5-chloro-2-methoxy" fragment acts as a high-affinity anchor, utilizing the chlorine atom for lipophilic burial and the methoxy group for intramolecular locking.

Structural Biology & SAR Deep Dive

The efficacy of this scaffold relies on the interplay between the pyrimidine "hinge binder" and the substituted aniline "tail."

The "Methoxy-Lock" Mechanism (Conformational Control)

The 2-methoxy substituent on the phenyl ring is electronically and sterically critical.

  • Intramolecular Hydrogen Bonding: The oxygen of the 2-methoxy group functions as a hydrogen bond acceptor for the NH linker (connecting the phenyl to the pyrimidine).

  • Effect: This forms a pseudo-6-membered ring, locking the molecule into a planar, bio-active conformation before it enters the binding pocket. This reduces the entropic penalty of binding ($ \Delta G_{binding} $).

  • Electronic Effect: As an electron-donating group (EDG), it increases the electron density of the aniline nitrogen, enhancing its nucleophilicity during synthesis and modulating the pKa for optimal solubility.

The "Chloro-Fill" (Hydrophobic Interaction)

The 5-chloro substituent is positioned meta to the amine linker.

  • Hydrophobic Burial: In many kinases (e.g., EGFR), this chlorine atom sits in a hydrophobic pocket adjacent to the gatekeeper residue or the solvent-exposed front, displacing water molecules (high-energy water release).

  • Metabolic Blocking: The chlorine blocks the para-position relative to the methoxy group, preventing rapid oxidative metabolism (CYP450-mediated hydroxylation) at this metabolically vulnerable site.

Graphviz SAR Visualization

The following diagram illustrates the functional roles of each component in the scaffold.

SAR_Map Pyrimidine Pyrimidine Core (Hinge Binder) Linker NH Linker Pyrimidine->Linker Interaction_Hinge H-Bonds to Met793 (EGFR) Pyrimidine->Interaction_Hinge Phenyl Phenyl Ring Linker->Phenyl Cl_Group 5-Chloro Substituent (Lipophilic Anchor) Phenyl->Cl_Group OMe_Group 2-Methoxy Substituent (Conformational Lock) Phenyl->OMe_Group Interaction_Metab Blocks CYP Oxidation Cl_Group->Interaction_Metab OMe_Group->Linker Intramolecular H-Bond Interaction_Entropy Reduces Entropic Penalty OMe_Group->Interaction_Entropy

Caption: Functional decomposition of the 5-chloro-2-methoxyphenyl pyrimidine scaffold showing the critical "Methoxy-Lock" and metabolic blocking by Chlorine.

Synthetic Chemistry: Regioselectivity Challenges

Synthesizing this scaffold typically involves a Nucleophilic Aromatic Substitution (


) on a 2,4-dichloropyrimidine core.[1][2] The critical challenge is Regioselectivity .
The C4 vs. C2 Dichotomy[1]
  • C4 Position: inherently more electrophilic due to the para-like relationship with N1 and ortho-like relationship with N3.

  • C2 Position: Less reactive, usually substituted second.[2]

  • The Challenge: To install the 5-chloro-2-methoxyaniline at the C2 position (common in ALK/EGFR inhibitors like Brigatinib analogs), one must first block or substitute the C4 position, or use specific conditions to force C2 selectivity.

Protocol: Regioselective Synthesis of C2-Substituted Pyrimidines

This protocol describes the installation of the 5-chloro-2-methoxyaniline at the C2 position of a 2,4-dichloropyrimidine core, assuming C4 is already substituted (a common workflow for dual inhibitors).

Reagents:

  • Substrate: 4-substituted-2-chloropyrimidine (1.0 eq)

  • Nucleophile: 5-chloro-2-methoxyaniline (1.1 eq)

  • Catalyst: Pd_2(dba)_3 (0.05 eq) + Xantphos (0.1 eq) (Buchwald-Hartwig conditions are preferred over S_NAr for C2 anilines due to low nucleophilicity).

  • Base: Cs_2CO_3 (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a pressure vial with the 4-substituted-2-chloropyrimidine, 5-chloro-2-methoxyaniline, Cs_2CO_3, Pd_2(dba)_3, and Xantphos.

  • Solvation: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Monitoring: Monitor via LC-MS. The product peak (M+H) should correspond to the displacement of the chlorine.

  • Workup: Filter through a Celite pad (wash with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 2-methoxy group aids separation by providing a distinct polarity profile compared to non-methoxy impurities.

Synthesis Workflow Diagram

Synthesis_Flow Start 2,4-Dichloropyrimidine Step1 Step 1: C4 Substitution (S_NAr, 0°C) Reagent: R-NH2 Start->Step1 High Selectivity Intermed Intermediate: 2-Chloro-4-amino-pyrimidine Step1->Intermed Step2 Step 2: C2 Substitution (Buchwald-Hartwig, 100°C) Reagent: 5-chloro-2-methoxyaniline Intermed->Step2 Pd-Catalyzed Product Final Scaffold: C2-(5-Cl-2-OMe-anilino)-pyrimidine Step2->Product

Caption: Sequential functionalization strategy ensuring correct regiochemical installation of the aniline moiety.

Quantitative Data: Substituent Effects

The following table summarizes the impact of modifying the "5-chloro-2-methoxy" fragment on EGFR kinase inhibitory activity (


), synthesized from comparative literature data on pyrimidine-based kinase inhibitors.
Substituent Pattern (Aniline)Electronic CharacterLogP (Lipophilicity)EGFR WT

(nM)
EGFR T790M

(nM)
SAR Insight
5-Cl, 2-OMe Balanced 3.2 12 4 Optimal balance of hydrophobic fit and conformational locking.
5-H, 2-OMeEDG only2.54528Loss of hydrophobic interaction in the gatekeeper region reduces potency.
5-Cl, 2-HEWG only3.41815Loss of "Methoxy-Lock" increases entropic penalty; lower affinity.
5-F, 2-OMeBalanced2.9229Fluorine is smaller/less lipophilic than Chlorine; slightly reduced potency.
5-Cl, 2-OHH-bond Donor2.8>100>100Phenolic OH is a Phase II metabolic liability and may clash with the linker.

Note: Data represents generalized trends for 2,4-diaminopyrimidine cores targeting EGFR.

References

  • Regioselective Amin

    • Source: Journal of Organic Chemistry / NIH
    • Relevance: Defines the rules for C4 vs C2 substitution, critical for synthesizing this scaffold.
    • Link:[Link]

  • Discovery of CHMFL-ALK/EGFR-050 (Dual Inhibitor)

    • Source: European Journal of Medicinal Chemistry[3]

    • Relevance: Case study of a potent inhibitor utilizing the 5-chloro-2-methoxyaniline fragment.
    • Link:[Link]

  • 5-Chloro-2-methoxyaniline Chemical Properties

    • Source: PubChem[4][5][6]

    • Relevance: Physical and chemical data for the core reagent.[7][8]

    • Link:[Link]

  • Synthesis of Aminopyrimidine Hybrids as EGFR Inhibitors

    • Source: RSC Advances
    • Relevance: Recent protocols for synthesizing pyrimidine-based EGFR inhibitors.
    • Link:[Link]

Sources

An In-depth Technical Guide to 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or specialized research chemical, its synthesis is highly plausible through established chemical transformations. This document outlines a proposed synthetic pathway, detailed experimental protocols, and robust characterization methodologies. Furthermore, it explores the compound's potential applications, drawing parallels from structurally related molecules that have shown significant biological activity. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[2] Brominated and chlorinated pyrimidines, in particular, serve as versatile intermediates, amenable to a wide range of cross-coupling and nucleophilic substitution reactions for the synthesis of complex molecular architectures.[3][4] The target molecule, 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine, combines the reactive handles of a bromo- and chloro-substituted pyrimidine with a substituted phenyl moiety, making it a promising scaffold for the development of novel kinase inhibitors, receptor antagonists, and other therapeutic agents.[4][5]

Proposed Synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

The synthesis of the title compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is favored due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two halogen substituents, making it susceptible to nucleophilic attack.[6] The general reactivity order for nucleophilic substitution on dihalopyrimidines is typically C4(6) > C2.[6]

The proposed synthetic route involves the reaction of a suitable dihalopyrimidine with 5-chloro-2-methoxyphenol. Given the higher reactivity of a chlorine atom at the C4/C6 position compared to a bromine atom in some contexts, and the commercial availability of starting materials, a practical approach would be the reaction of 4,6-dichloropyrimidine with 5-chloro-2-methoxyphenol followed by a bromination step, or more directly, the reaction of a brominated dichloropyrimidine. However, a more direct and likely successful route would involve the reaction of 4-bromo-6-chloropyrimidine with 5-chloro-2-methoxyphenol.

Synthetic Workflow Diagram

Synthetic Workflow Figure 1: Proposed Synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine A 4-Bromo-6-chloropyrimidine C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) A->C B 5-Chloro-2-methoxyphenol B->C D 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed synthetic route via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol

This protocol is a well-established method for the synthesis of aryl-substituted pyrimidines.[4][7]

  • Materials:

    • 4-Bromo-6-chloropyrimidine

    • 5-Chloro-2-methoxyphenol

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a stirred solution of 5-chloro-2-methoxyphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

    • Add a solution of 4-bromo-6-chloropyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine.

Physicochemical Properties and Characterization

As a novel compound, experimentally determined physicochemical properties are not available. However, based on its structure, the following properties can be predicted:

PropertyPredicted Value
Molecular Formula C₁₁H₇BrClN₃O
Molecular Weight 316.55 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Quality Control and Structural Elucidation Workflow

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized compound.

QC_Workflow Figure 2: Quality Control and Characterization Workflow cluster_purification Purification cluster_characterization Structural Elucidation cluster_purity Purity Assessment ColChrom Column Chromatography NMR 1H and 13C NMR ColChrom->NMR MS Mass Spectrometry (MS) NMR->MS HPLC HPLC/UPLC MS->HPLC MeltingPoint Melting Point Analysis HPLC->MeltingPoint Final Final MeltingPoint->Final Final Product Confirmation Crude Crude Crude->ColChrom

Caption: A standard workflow for purification and characterization.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the number and environment of protons and carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC/UPLC): To assess the purity of the final compound.

  • Melting Point Analysis: To determine the melting point range as an indicator of purity.

Potential Applications in Drug Discovery

Substituted pyrimidines are privileged scaffolds in drug discovery, with applications spanning a wide range of therapeutic areas.[1][8] The structural features of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine suggest its potential as a key intermediate or a final active pharmaceutical ingredient.

Intermediate for Kinase Inhibitors

The pyrimidine core is prevalent in many kinase inhibitors. The bromo and chloro substituents on the pyrimidine ring can be sequentially displaced or used in cross-coupling reactions to introduce different functionalities, allowing for the exploration of the chemical space around the scaffold to target specific kinase binding sites.

Precursor for Endothelin Receptor Antagonists

The 5-(4-bromophenyl)-pyrimidine moiety is a key structural feature of macitentan, a dual endothelin receptor antagonist.[4][7] The title compound could serve as a valuable building block for the synthesis of novel analogues with potentially improved pharmacological profiles.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine-based compounds as kinase inhibitors, a potential application of this molecule could be in the modulation of signaling pathways critical in cancer, such as the EGFR pathway.

Signaling_Pathway Figure 3: Hypothetical Targeting of a Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Molecule 4-Bromo-6-(5-chloro-2- methoxyphenyl)pyrimidine Molecule->Receptor Inhibition Response Cell Proliferation, Survival Pathway->Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Safety and Handling

As a novel chemical, detailed toxicological data is not available. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

The starting materials, such as 4-bromo-6-chloropyrimidine and 5-chloro-2-methoxyphenol, should be handled with care as they are likely to be irritants and potentially harmful if ingested or absorbed through the skin.

Conclusion

While 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine is not a cataloged compound with a designated CAS number, its synthesis is readily achievable through established synthetic methodologies. This technical guide provides a robust framework for its preparation, characterization, and potential applications. Its unique combination of reactive sites and a substituted phenyl moiety makes it a highly attractive building block for the synthesis of novel compounds with therapeutic potential, particularly in the areas of oncology and cardiovascular disease. Researchers are encouraged to explore the utility of this versatile scaffold in their drug discovery programs.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Process for the preparation of chloropyrimidines.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC. [Link]

  • (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]24-8247/17/10/1258)

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The targeted synthesis of substituted pyrimidines is therefore of critical importance in the discovery and development of novel therapeutics. This document provides a detailed protocol for the synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine, a potentially valuable intermediate for further chemical elaboration. The synthetic strategy employs a site-selective Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This guide will delve into the mechanistic rationale behind the chosen conditions and provide a step-by-step protocol for the successful synthesis and characterization of the target compound.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine from 4,6-dibromopyrimidine is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound.

Reaction Scheme:

The key to this synthesis is achieving a mono-arylation , where only one of the bromine atoms on the 4,6-dibromopyrimidine is substituted. The C4 and C6 positions of the pyrimidine ring are electronically equivalent. Therefore, achieving selective mono-substitution relies on carefully controlling the stoichiometry of the reactants. By using a slight excess of the dibromopyrimidine relative to the boronic acid, the probability of the desired mono-arylation is increased, while minimizing the formation of the diarylated byproduct.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
4,6-Dibromopyrimidine≥97%Commercially Available
(5-Chloro-2-methoxyphenyl)boronic acid≥98%Commercially AvailableContains varying amounts of the corresponding anhydride.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for optimal reactivity.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or distill from a suitable drying agent.
Deionized WaterDegas before use.
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)Commercially AvailableFor NMR analysis.

Experimental Protocol

Reaction Setup and Execution

This protocol is designed for a 1 mmol scale reaction. Adjust quantities accordingly for different scales.

  • Inert Atmosphere: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4,6-dibromopyrimidine (1.2 mmol, 285 mg).

  • Reagent Addition: In a separate vial, weigh out (5-chloro-2-methoxyphenyl)boronic acid (1.0 mmol, 186 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Combine Reagents: Quickly add the contents of the vial to the Schlenk flask containing the 4,6-dibromopyrimidine.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Look for the consumption of the boronic acid and the appearance of a new, less polar spot corresponding to the product.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Add deionized water (15 mL) to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate). Collect the fractions containing the desired product.

  • Final Product: Concentrate the pure fractions under reduced pressure to obtain 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the pyrimidine ring protons and the substituted phenyl ring protons. The pyrimidine proton adjacent to the bromine will appear as a singlet at a downfield chemical shift. The protons on the phenyl ring will exhibit a specific splitting pattern (doublet, doublet of doublets). The methoxy group will appear as a singlet around 3.9 ppm.
¹³C NMR The spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the pyrimidine ring will be in the aromatic region, with the carbon attached to the bromine being shifted to a higher field compared to the carbon attached to the aryl group.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₁H₇BrClN₂O, MW: 301.54 g/mol ). The isotopic pattern for one bromine and one chlorine atom should be observable.
Melting Point A sharp melting point range indicates a pure compound.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R¹-Pd(II)-X (L)₂ OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_ArylAryl R¹-Pd(II)-R² (L)₂ Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Product Release ArylHalide R¹-X (4,6-dibromopyrimidine) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ ((5-chloro-2-methoxyphenyl)boronic acid) Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Activation Base Base (K₂CO₃) Base->Borate Borate->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4,6-dibromopyrimidine to form a Pd(II) intermediate.

  • Transmetalation: The (5-chloro-2-methoxyphenyl)boronic acid is activated by the base (potassium carbonate) to form a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex (the pyrimidyl and the phenyl groups) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst and handle it under an inert atmosphere.
Insufficiently anhydrous solventUse freshly dried and degassed solvents.
Poor quality baseUse a finely powdered, anhydrous base.
Formation of diarylated byproduct Incorrect stoichiometryEnsure a slight excess of 4,6-dibromopyrimidine is used.
Reaction run for too longMonitor the reaction closely and stop it once the boronic acid is consumed.
Decomposition of starting material or product Reaction temperature too highOptimize the reaction temperature, starting with a lower temperature and gradually increasing if necessary.

Safety Precautions

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • 1,4-Dioxane: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.

  • Boronic Acids: While generally of low toxicity, boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki−Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from oncology to virology.[1][2] The ability to selectively introduce diverse molecular fragments at specific positions on the pyrimidine ring is paramount for tuning the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging carbon-carbon bonds, offering a reliable method for the synthesis of substituted pyrimidines.[3][4][5]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-bromo-pyrimidine derivatives. We will delve into the critical reaction parameters, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for researchers, scientists, and drug development professionals. The focus will be on not just the "how" but the "why" behind experimental choices, ensuring a deep understanding of the underlying chemical principles for successful and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or pseudohalide.[5] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_complex R1-Pd(II)Ln-X Pd0->PdII_complex RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R1R2 R1-Pd(II)Ln-R2 PdII_complex->PdII_R1R2 Transmetalation Transmetalation PdII_R1R2->Pd0 R1_X R1-X (4-Bromo-pyrimidine) R2_BOH2 R2-B(OH)2 (Boronic Acid) R1_R2 R1-R2 (Product) Base Base BX_OH [X-B(OH)2]-

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The reaction initiates with the oxidative addition of the 4-bromo-pyrimidine to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base. The final step is reductive elimination, where the coupled product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[5]

Key Parameters for Successful Coupling of 4-Bromo-Pyrimidines

The success of the Suzuki-Miyaura coupling of 4-bromo-pyrimidines hinges on the careful selection and optimization of several key parameters. Due to the electron-deficient nature of the pyrimidine ring, 4-bromo-pyrimidines are generally more reactive than their analogous bromo-benzenes, which can be advantageous but also necessitates careful control to avoid side reactions.[6]

Palladium Catalyst and Ligands: The Heart of the Reaction

The choice of the palladium catalyst and associated ligands is critical for an efficient reaction.

  • Palladium Precursors: Common choices for palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ is a Pd(0) source and can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) sources that are reduced in situ to the active Pd(0) species.

  • Ligands: The introduction of bulky and electron-rich phosphine ligands has revolutionized the scope of Suzuki-Miyaura couplings, particularly for challenging substrates like heteroaryl halides.[7] These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. For 4-bromo-pyrimidines, standard triphenylphosphine (PPh₃) is often sufficient; however, for less reactive coupling partners or to improve yields and reaction times, more sophisticated ligands may be required.

The Role of the Base: More Than Just a Proton Scavenger

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center.[8] The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Commonly used inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base are important considerations. For instance, K₃PO₄ is a stronger base than K₂CO₃ and can be effective for less reactive substrates.[9]

  • Aqueous vs. Anhydrous Conditions: Many Suzuki-Miyaura reactions are performed in the presence of water, which can aid in the dissolution of the inorganic base. However, aqueous conditions can also lead to protodeboronation of the boronic acid, an undesirable side reaction.[10] The choice between aqueous and anhydrous conditions should be evaluated on a case-by-case basis.

Solvent Selection: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. The choice of solvent can also influence the reaction rate and selectivity.[11]

  • Common Solvents: A variety of solvents can be employed, with 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) being common choices.[9][12] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the base.[13]

  • Solvent Effects on Selectivity: In some cases, the solvent can influence the chemoselectivity of the coupling reaction, particularly with substrates bearing multiple reactive sites.[11]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-Pyrimidine Derivative

This protocol outlines a general procedure using a common palladium catalyst and base.

Materials:

  • 4-Bromo-pyrimidine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the 4-bromo-pyrimidine derivative, the boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the 4-bromo-pyrimidine is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow Start Start Setup Combine Reactants and Base in Schlenk Flask Start->Setup Inert Establish Inert Atmosphere Setup->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvents Catalyst->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Reaction Progress Reaction->Monitor Workup Workup and Extraction Monitor->Workup Reaction Complete Purify Purification Workup->Purify End End Purify->End

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1][14]

Materials:

  • 4-Bromo-pyrimidine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • Na₂CO₃ (2.0 equiv)

  • DMF/Water (9:1)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the 4-bromo-pyrimidine derivative, the boronic acid, PdCl₂(dppf), and Na₂CO₃.

  • Add the DMF/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for a set time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform a standard aqueous workup and purification as described in Protocol 1.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient base- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature.
Significant Side Product Formation (e.g., Homocoupling of Boronic Acid) - Presence of oxygen- Inappropriate catalyst or ligand- Ensure the reaction is performed under strictly anaerobic conditions.[10]- Screen different palladium catalysts and ligands.
Protodeboronation of Boronic Acid - Unstable boronic acid- Prolonged reaction times in aqueous media- Use the corresponding boronic ester (e.g., pinacol ester).- Minimize reaction time or use anhydrous conditions if possible.
Poor Solubility of Reactants - Inappropriate solvent- Screen alternative solvents or solvent mixtures (e.g., DMF, toluene, THF).[12]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 4-substituted pyrimidine derivatives, providing a versatile and efficient means to access a wide range of medicinally relevant compounds. A thorough understanding of the key reaction parameters—catalyst, ligand, base, and solvent—is essential for achieving high yields and reproducible results. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] Its prevalence in biologically active molecules, ranging from anticancer to antiviral and anti-inflammatory drugs, underscores the critical importance of developing robust and versatile synthetic methodologies for its functionalization.[4][5] The strategic introduction of diverse substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in this endeavor, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of a key intermediate, 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine . The presence of a bromine atom at the 4-position offers a reactive handle for a variety of coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Understanding the reactivity of this specific substrate and mastering the application of these powerful catalytic systems are essential for researchers, scientists, and drug development professionals seeking to expand their chemical space and accelerate the discovery of novel therapeutics.

Reactivity Profile of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

The key to the selective functionalization of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine lies in the differential reactivity of the carbon-bromine bond. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl. Consequently, the C-Br bond at the 4-position of the pyrimidine ring is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond on the appended phenyl ring. This inherent reactivity difference allows for selective coupling at the pyrimidine core while leaving the chloro-substituted phenyl moiety intact for potential subsequent transformations.

Synthesis of the Starting Material: A Proposed Route

While a specific literature procedure for the synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine was not identified, a plausible synthetic route can be devised based on established methods for the preparation of related 4-chloro-6-(substituted-phenyl)pyrimidines. The following two-step procedure is proposed:

Step 1: Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine with (5-chloro-2-methoxyphenyl)boronic acid.

This initial step would introduce the substituted phenyl group at the 6-position of the pyrimidine ring.

Step 2: Halogen Exchange or Direct Bromination.

The resulting 4-chloro-6-(5-chloro-2-methoxyphenyl)pyrimidine could then be converted to the desired 4-bromo analogue. This might be achieved through a halogen exchange reaction or by direct bromination, although the latter would require careful control of regioselectivity.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester. In the case of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position.

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative_Addition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product Ar-R Reductive_Elimination->Product Ar-Br Ar-Br Ar-Br->Oxidative_Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative_Addition->Ar-Pd(II)-Br(Ln) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) Amine_Coordination->Ar-Pd(II)-NR'R''(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Ar-Br Ar-Br Ar-Br->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Amine_Coordination Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative_Addition->Ar-Pd(II)-Br(Ln) Transmetalation_Pd Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation_Pd Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR(Ln) Transmetalation_Pd->Ar-Pd(II)-C≡CR(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product Ar-C≡CR Reductive_Elimination->Product Ar-Br Ar-Br Ar-Br->Oxidative_Addition Cu(I)X Cu(I)X Alkyne_Activation Alkyne Activation Cu(I)X->Alkyne_Activation Cu(I)-C≡CR Cu(I)-C≡CR Alkyne_Activation->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation_Pd Transmetalation H-C≡CR H-C≡CR H-C≡CR->Alkyne_Activation Base Base Base->Alkyne_Activation

Sources

Application Note: Buchwald-Hartwig Amination Protocols for 4-Bromo-6-Arylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 4-amino-6-arylpyrimidine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., CDK, JAK, and BTK inhibitors). While the 4-position of the pyrimidine ring is inherently electrophilic, enabling Nucleophilic Aromatic Substitution (


), this pathway often fails with electron-poor anilines, sterically hindered amines, or when milder conditions are required to preserve sensitive functional groups.

This guide details optimized Buchwald-Hartwig (B-H) amination protocols specifically for 4-bromo-6-arylpyrimidines . Unlike standard aryl halides, this substrate class presents unique challenges:

  • Facile Oxidative Addition: The electron-deficient nature of the pyrimidine ring makes oxidative addition rapid.

  • Difficult Reductive Elimination: The resulting Pd(II)-amido complex is highly stabilized, making reductive elimination the rate-limiting step (RLS).

  • Catalyst Poisoning: The pyrimidine nitrogens can competitively bind Palladium, necessitating bulky ligands to enforce reductive elimination.

Mechanistic Insight & Ligand Selection

To achieve high yields, the catalyst system must be tuned to destabilize the Pd(II) intermediate and accelerate reductive elimination.

The Catalytic Cycle for Electron-Deficient Pyrimidines

In the context of 4-halopyrimidines, the standard B-H cycle shifts. The electron-withdrawing nature of the pyrimidine ring facilitates the initial oxidative addition (OA). However, this creates a strong Pd–N bond (in the intermediate) and a strong Pd–C bond, raising the activation energy for the final reductive elimination (RE).

Key Takeaway: Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands). The steric bulk prevents the formation of stable bis-ligated Pd species and "squeezes" the product out during the RE step.

BH_Cycle PreCat Pd(II) Precatalyst (G3/G4) Pd0 L-Pd(0) Active Species PreCat->Pd0 Activation OxAdd Oxidative Addition (Fast for Pyrimidines) Pd0->OxAdd + Ar-Br Coord Amine Coordination & Deprotonation OxAdd->Coord + HNR2 + Base RedElim Reductive Elimination (Rate Limiting Step) Coord->RedElim Pd(II)-Amido Complex RedElim->Pd0 Regeneration Product 4-Amino-6-Arylpyrimidine RedElim->Product Product Release

Figure 1: Catalytic cycle highlighting the Rate Limiting Step (RE) for electron-deficient substrates.

Ligand Selection Matrix

For 4-bromo-6-arylpyrimidines, ligand choice is dictated by the amine partner.

LigandClassPrimary ApplicationRationale
BrettPhos Dialkylbiaryl phosphinePrimary Amines (Anilines)Excellent for preventing competitive binding of the pyrimidine nitrogen; promotes RE.
RuPhos Dialkylbiaryl phosphineSecondary Amines (Cyclic/Acyclic)Universal standard for secondary amines; prevents

-hydride elimination.
tBuBrettPhos Dialkylbiaryl phosphineAmides / Weak Nucleophiles Extremely bulky; required for coupling amides or sulfonamides to the C4 position.
XPhos Dialkylbiaryl phosphineGeneral Purpose Good starting point if the amine is unhindered; highly active but less selective than BrettPhos.

Experimental Protocols

Protocol A: The "Robust" Method (Weak Base)

Recommended for substrates with base-sensitive groups (esters, nitriles, acidic protons).

Rationale: The use of


 prevents hydrolysis of the pyrimidine ring and side reactions on the 6-aryl substituent. We utilize Pd-G3/G4 precatalysts  to ensure precise L:Pd stoichiometry and rapid initiation.

Materials:

  • Substrate: 4-bromo-6-arylpyrimidine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (0.02 – 0.05 equiv / 2-5 mol%)

  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the 4-bromo-6-arylpyrimidine (1.0 mmol),

    
     (650 mg, 2.0 mmol), and the appropriate Pd G4 precatalyst (2-5 mol%).
    
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Add Liquids: Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) and the amine (1.2 mmol) via syringe.

    • Note: If the amine is a solid, add it in step 1.

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800+ rpm) for 4–16 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+2 pattern) and formation of the product.

    • Checkpoint: If conversion stalls <50%, add 2 mol% more catalyst and raise temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: The "High-Reactivity" Method (Strong Base)

Recommended for unreactive anilines or sterically hindered amines where Protocol A fails.

Rationale:


 is a stronger base that facilitates the deprotonation of the amine-Pd complex, accelerating the transmetallation-like step.

Materials:

  • Catalyst:

    
      (0.02 equiv) + XPhos  or BrettPhos  (0.08 equiv) (L:Pd ratio 2:1).
    
    • Alternatively use G3/G4 precatalyst.

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene or t-Amyl Alcohol.

Step-by-Step:

  • Pre-complexation (Optional but recommended for traditional sources): In a separate vial, mix

    
     and Ligand in 1 mL of solvent under 
    
    
    
    and stir at RT for 10 mins (solution turns from purple to orange/brown).
  • Main Reaction: Add substrate, amine, and

    
     to the reaction vessel under 
    
    
    
    .
  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel.

  • Heat: Stir at 100–110°C . Reaction times are typically shorter (1–4 hours).

Optimization & Troubleshooting Guide

When standard protocols fail, use this logic tree to diagnose the failure mode.

Optimization Start Reaction Failed / Low Yield Check1 Is Starting Material (SM) Consumed? Start->Check1 NoSM No: Catalyst Inactive Check1->NoSM No YesSM Yes: Side Reactions Check1->YesSM Yes Sol1 Action: Switch to Pd G4 Precatalyst Increase Temp to 110°C NoSM->Sol1 Check2 Identify Major Byproduct YesSM->Check2 Hydro Hydrodehalogenation (Product - Br + H) Check2->Hydro Mass = SM - 79/81 + 1 Phenol Phenol Formation (Hydrolysis) Check2->Phenol Mass = SM - 79/81 + 17 Sol2 Action: Use Non-protic solvent (Toluene) Switch to RuPhos Hydro->Sol2 Sol3 Action: Ensure Anhydrous Conditions Switch base to K3PO4 Phenol->Sol3

Figure 2: Decision tree for troubleshooting reaction failures.

Quantitative Comparison of Conditions
ParameterProtocol A (Weak Base)Protocol B (Strong Base)
Base

or


Functional Group Tolerance High (Esters, Nitriles, Nitro)Low (Sensitive to hydrolysis)
Reaction Rate Moderate (4-16 h)Fast (1-4 h)
Dehalogenation Risk LowModerate
Preferred Solvent DioxaneToluene / t-Amyl Alcohol

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

Sources

Precision Engineering of Solvent Systems for Biaryl Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BPY

From High-Throughput Screening to Green Scale-Up

Abstract & Strategic Imperative

Biaryl pyrimidines constitute a privileged scaffold in modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors (e.g., Imatinib, Nilotinib) and non-nucleoside reverse transcriptase inhibitors (e.g., Etravirine). While the Suzuki-Miyaura cross-coupling (SMC) is the de facto method for their assembly, pyrimidines present a "Solubility-Reactivity Paradox."

Their electron-deficient nature makes halopyrimidines susceptible to nucleophilic aromatic substitution (


) side reactions (hydrolysis), while their poor solubility in standard green solvents often necessitates toxic dipolar aprotic solvents (DMF, NMP). Furthermore, the requisite boronic acid partners are prone to protodeboronation, a pathway accelerated by the very aqueous-basic conditions required for transmetallation.

This guide provides a rational framework for selecting solvent systems that balance solubility , catalytic turnover , and environmental compliance , moving beyond "trial-and-error" to mechanistic process design.

Mechanistic Drivers of Solvent Selection

To optimize the solvent, one must optimize the rate-determining step (RDS). In pyrimidine SMC, the RDS is frequently transmetallation .

The Role of the Solvent Sphere[1]
  • Activation of Boron: The organoboron species (

    
    ) is electrophilic and unreactive toward the Pd(II) center. It must react with a base (hydroxide or alkoxide) to form the nucleophilic boronate complex (
    
    
    
    ). This requires a solvent capable of dissolving the base (usually water or an alcohol).
  • Stabilization of the Catalyst: Pyrimidine nitrogens can coordinate to Pd(II), creating resting states that stall the cycle. Solvents with moderate coordinating ability (e.g., ethers, alcohols) can competitively displace the pyrimidine, keeping the cycle active without poisoning the catalyst.

  • Protodeboronation Control: Heteroaryl boronic acids are notoriously unstable. High dielectric aqueous media accelerate protodeboronation. Lowering water content or using bulky alcohols (e.g., tert-amyl alcohol) suppresses this side reaction.

Visualization: The Solvation-Dependent Catalytic Cycle

SuzukiCycle cluster_solv Solvent Influence Zone Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd + Pyrimidine-Cl PdII_Int Pd(II)-Complex (Electrophilic) OxAdd->PdII_Int Fast TransMet Transmetallation (CRITICAL STEP) PdII_Int->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Slow RedElim->Pd0 - Biaryl Product Boron Ar-B(OH)2 Boronate Ar-B(OH)3(-) Reactive Species Boron->Boronate Activation by Solvent/Base Base Base + H2O/ROH Base->Boronate

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the Transmetallation step, where solvent choice dictates the concentration of the reactive boronate species versus the rate of protodeboronation.

Solvent Selection Matrix

Modern pharmaceutical guidelines (Pfizer, GSK, Sanofi) categorize solvents by safety, health, and environmental (SHE) impact.[1] For pyrimidines, we move away from "Red" solvents toward "Green" alternatives that offer superior phase separation and reaction kinetics.

Table 1: Solvent Performance & Classification

Solvent SystemClass (ICH/Pfizer)Polarity (

)
Solubility (Pyrimidines)Rec. TempKey Advantage
DMF / Water Red (Avoid) HighExcellent100°C+Universal solubility, but difficult workup & toxic.
1,4-Dioxane / Water Yellow (Caution) LowGood100°CStandard academic solvent; peroxide risk.
2-MeTHF / Water Green (Preferred) MedGood80°CGold Standard. Bi-phasic; easy separation; higher BP than THF.
n-Butanol Green (Preferred) HighModerate117°CHigh temp; dissolves base; suppresses deboronation.
IPA / Water Green (Preferred) HighModerate82°CCheap; low toxicity; good for crystallization workup.

Experimental Protocols

Protocol A: High-Throughput Solvent Screening (Microscale)

Objective: Rapidly identify the optimal solvent/base combination for a specific pyrimidine substrate.

Materials:

  • 96-well reaction block (glass inserts).

  • Stock Solutions: Pyrimidine halide (0.5 M), Boronic acid (0.75 M), Catalyst (

    
    , 0.02 M).
    
  • Base Slurries:

    
    , 
    
    
    
    ,
    
    
    (2 M aqueous).

Workflow:

  • Dose Reagents: Add 20 µL Pyrimidine stock (10 µmol) and 20 µL Boronic acid stock (15 µmol) to wells.

  • Dose Catalyst: Add 10 µL Catalyst stock (2 mol%).

  • Variable Solvent Dosing: Add 100 µL of solvents (Screen: 2-MeTHF, n-BuOH, Toluene, IPA, MeCN).

  • Base Addition: Add 20 µL of aqueous base to each well.

  • Reaction: Seal block. Heat to 80°C for 4 hours with vigorous shaking (1000 rpm).

  • Analysis: Dilute with MeCN/Water (1:1), filter, and analyze via UPLC-MS. Assess Conversion % and Profile (Product vs. Hydrolysis vs. Homocoupling).

Protocol B: Optimized Green Scale-Up (Gram-Scale)

Objective: High-yield synthesis of 4-phenylpyrimidine using a 2-MeTHF biphasic system.

Rationale: 2-MeTHF (2-Methyltetrahydrofuran) is derived from renewable resources (corncobs/bagasse). Unlike THF, it is immiscible with water, allowing for a simplified workup (layer separation) without extraction solvents like DCM.

Step-by-Step Procedure:

  • Reactor Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge Solids:

    • 4-Chloropyrimidine derivative (10.0 mmol, 1.0 equiv).

    • Phenylboronic acid (12.0 mmol, 1.2 equiv).

    • 
       (tribasic potassium phosphate) (20.0 mmol, 2.0 equiv).
      
  • Solvent Addition & Degassing (CRITICAL):

    • Add 2-MeTHF (30 mL) and Water (6 mL) (5:1 ratio).

    • Note: The biphasic nature is visible.

    • Sparge the mixture with Nitrogen or Argon for 15 minutes. Oxygen causes homocoupling of the boronic acid.

  • Catalyst Addition:

    • Under positive inert gas flow, add

      
       or 
      
      
      
      (0.5 - 1.0 mol%).
    • Why these catalysts? Bulky, electron-rich phosphines facilitate oxidative addition into electron-poor pyrimidines.

  • Reaction:

    • Heat to internal temperature 75-80°C. Stir vigorously (essential for biphasic transfer).

    • Monitor via HPLC at 2 hours.

  • Workup (The "Green" Advantage):

    • Cool to room temperature. Stop stirring. Allow layers to separate.

    • Drain the lower aqueous layer (contains salts).

    • Wash the organic (upper) layer with 10 mL water.

    • The product is now in the 2-MeTHF layer. Proceed directly to crystallization (by concentrating and adding heptane) or evaporation.

Troubleshooting & Optimization Logic

When the reaction fails, use this logic flow to diagnose the solvent-system failure.

Visualization: Optimization Decision Tree

OptimizationTree Start Low Yield / Impurities Check1 Identify Major Byproduct Start->Check1 Hydrolysis Hydrolysis (Py-OH) Check1->Hydrolysis Deboron Protodeboronation (Ar-H) Check1->Deboron NoRxn No Reaction (SM) Check1->NoRxn Sol_Hydro Reduce Water Ratio Switch to Anhydrous n-BuOH Use weaker base (K2CO3) Hydrolysis->Sol_Hydro Sol_Deboron Reduce Temp Switch to t-Amyl Alcohol Slow addition of Boron Deboron->Sol_Deboron Sol_NoRxn Check Degassing Switch to High-BP Solvent (Toluene/Water) NoRxn->Sol_NoRxn

Figure 2: Troubleshooting logic for common Suzuki-Miyaura failure modes in pyrimidine synthesis.

Common Issues & Fixes:
  • Protodeboronation (Ar-H detected): The reaction is too "wet" or too hot.

    • Fix: Switch from 2-MeTHF/Water to n-Butanol (anhydrous or 99:1). The alcohol acts as the proton source for the base activation without flooding the system with water.

  • Hydrolysis (Py-OH detected): The pyrimidine is reacting with the hydroxide base.

    • Fix: Use a milder base like

      
       instead of NaOH. Reduce water content.
      
  • Catalyst Deactivation: Pyrimidines are coordinating ligands.

    • Fix: Increase temperature (>80°C) to promote ligand dissociation. Ensure the solvent (e.g., alcohol/ether) can solvate the catalyst.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[2][3][4] Green Chemistry, 2008 , 10, 31-36.[2][3] Link

  • Mechanism of Suzuki Coupling: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link

  • Protodeboronation Studies: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2017 , 139, 13156–13165. Link

  • 2-MeTHF Applications: Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry." ChemSusChem, 2012 , 5, 1369-1379. Link

  • Sanofi Solvent Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[2] Organic Process Research & Development, 2013 , 17, 1517–1525.[2] Link

Sources

Application Note: Microwave-Assisted Synthesis of 6-Aryl-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis of 6-aryl-substituted pyrimidines Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the accelerated synthesis of 6-aryl-substituted pyrimidines using microwave (MW) irradiation. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in oncology (e.g., Imatinib analogues) and antimicrobial therapeutics. Conventional thermal synthesis often suffers from prolonged reaction times (12–24 hours) and inconsistent yields due to thermal gradients. This guide presents two distinct, self-validating protocols: (1) De Novo Cyclocondensation via chalcone intermediates for scaffold construction, and (2) Late-Stage Functionalization via Suzuki-Miyaura cross-coupling for library diversification.

Mechanistic Insight: The Microwave Advantage

Understanding the causality of microwave efficiency is critical for experimental design. Unlike conventional heating, which relies on conduction and convection currents that create thermal gradients (hot reactor walls, cool center), microwave irradiation utilizes dielectric heating .[1]

Dielectric Polarization & Ionic Conduction

Microwaves (typically 2.45 GHz) align dipoles within the solvent and reagents. The rapid re-alignment of these dipoles generates internal friction, resulting in instantaneous, uniform volumetric heating.

  • Dipolar Polarization: Polar solvents (e.g., Ethanol, DMF, Water) absorb MW energy efficiently.

  • Ionic Conduction: Ionic species (e.g., Guanidine HCl, catalysts) act as "molecular radiators," further increasing the heating rate.

Expert Insight: In pyrimidine synthesis, this rapid energy transfer overcomes the high activation energy barrier of the cyclization/dehydration step in minutes rather than hours, suppressing side reactions like polymerization of the


-unsaturated ketone (chalcone).

Protocol A: De Novo Assembly via Chalcone Cyclocondensation

Objective: Synthesis of 2-amino-4,6-diarylpyrimidines. Mechanism: Michael addition of guanidine to the


-unsaturated ketone, followed by cyclization and oxidative aromatization.
Reaction Scheme Visualization

The following diagram illustrates the transformation from acetophenone derivatives to the final pyrimidine core.

Chalcone_Pyrimidine_Synthesis Acetophenone Acetophenone (Ar-C(=O)CH3) Chalcone Chalcone Intermediate (1,3-Diaryl-2-propen-1-one) Acetophenone->Chalcone Aldol Condensation (NaOH, MW: 2 min) Aldehyde Benzaldehyde (Ar'-CHO) Aldehyde->Chalcone Aldol Condensation (NaOH, MW: 2 min) Pyrimidine 2-Amino-4,6-Diarylpyrimidine Chalcone->Pyrimidine Cyclocondensation (Guanidine, NaOH, MW: 6-10 min) Guanidine Guanidine HCl (NH2-C(=NH)-NH2) Guanidine->Pyrimidine

Figure 1: Sequential microwave-assisted pathway for de novo pyrimidine assembly.

Reagents & Equipment
  • Substrates: Substituted Acetophenone (10 mmol), Substituted Benzaldehyde (10 mmol).

  • Reagent: Guanidine Hydrochloride (10 mmol).

  • Base: NaOH (40% aqueous solution) or KOH pellets.

  • Solvent: Ethanol (95%) or DMF (for high-boiling substrates).

  • Equipment: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are unsafe for organic synthesis due to lack of pressure control.

Step-by-Step Protocol

Step 1: Rapid Chalcone Formation (Claisen-Schmidt)

  • Dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in Ethanol (15 mL) in a 35 mL microwave pressure vial.

  • Add NaOH (5 mL, 40% aq) dropwise.

  • MW Settings:

    • Temperature: 100°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 2–4 minutes

  • Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of aldehyde.

  • Workup: Pour into ice water, filter the yellow solid (Chalcone), and dry.

Step 2: Pyrimidine Cyclization

  • Suspend the isolated Chalcone (10 mmol) and Guanidine HCl (10 mmol) in Ethanol (10 mL).

  • Add KOH (10 mmol) or NaOH (10 mmol).

  • Seal the vial.

  • MW Settings:

    • Temperature: 120°C (Critical: Ethanol generates ~2-3 bar pressure at this temp).

    • Power: Dynamic (Max 300W).

    • Ramp Time: 1 min.

    • Hold Time: 6–10 minutes.

    • Stirring: High.

  • Workup: Cool to 50°C using compressed air (internal feature). Pour mixture into crushed ice. Neutralize with dilute HCl if necessary. Filter the precipitate.[2]

  • Purification: Recrystallization from Ethanol/DMF.

Data Summary: Conventional vs. Microwave

ParameterConventional RefluxMicrowave ProtocolAdvantage
Time 12 – 24 Hours8 – 14 Minutes>90% Reduction
Yield 55 – 65%85 – 94%Improved Atom Economy
Purity Requires Column Chrom.Often Recrystallization onlyCleaner reaction profile

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura

Objective: Derivatization of 6-chloro-substituted pyrimidines to generate 6-aryl libraries. Mechanism: Pd(0)-catalyzed cross-coupling.[3] Pyrimidines are electron-deficient, facilitating the oxidative addition step, but the nitrogen lone pairs can poison catalysts. MW irradiation helps desorb the catalyst from the heterocycle surface.

Workflow Visualization

Suzuki_Workflow Start Start: 6-Chloropyrimidine Reagents Reagents: + Aryl Boronic Acid (1.5 eq) + Pd(PPh3)4 (5 mol%) + Na2CO3 (2 eq) Start->Reagents Solvent Solvent System: Dioxane:Water (2:1) Reagents->Solvent MW_Irradiation Microwave Irradiation 110°C 10-15 min 150W Solvent->MW_Irradiation Workup Workup: Extraction (EtOAc) Wash (Brine) MW_Irradiation->Workup Product Final Product: 6-Arylpyrimidine Workup->Product

Figure 2: Workflow for microwave-assisted Suzuki-Miyaura coupling of halopyrimidines.

Protocol Details

Expert Note: Use water as a co-solvent. Water increases the dielectric constant (


), enhancing microwave absorption and heating efficiency, while also solubilizing the inorganic base.
  • Vessel Loading: In a 10 mL microwave vial, add:

    • 6-Chloropyrimidine derivative (1.0 eq).

    • Arylboronic acid (1.5 eq).

    • Catalyst:

      
       (3-5 mol%) or 
      
      
      
      (for sterically hindered substrates).
    • Base:

      
       or 
      
      
      
      (2.0 eq).
  • Solvent: Add 1,4-Dioxane/Water (2:1 ratio, 3-4 mL). Degas with

    
     for 1 minute to prevent homocoupling of boronic acid.
    
  • MW Settings:

    • Mode: Standard Control.

    • Temperature: 110°C.[4]

    • Hold Time: 10–15 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

  • Post-Reaction: Filter through Celite to remove Palladium black. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Vessel Over-pressure Solvent vapor pressure too high (e.g., MeOH).Switch to Ethanol or DMF. Reduce fill volume to <50%.
Low Yield (Suzuki) Catalyst poisoning by Pyrimidine N.Increase catalyst load to 5 mol%. Use water co-solvent to increase solubility.
Charring/Decomposition "Hot spots" due to low stir rate.Ensure magnetic stir bar is active and high speed. Use "Powermax" (air cooling while heating) if available.
Incomplete Cyclization Temperature too low.Increase temp to 130°C. Ensure hold time is counted after reaching temp.

References

  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publishers. (2023). [5]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. (2022).

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. (2023).

  • Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. Synthesis. (2017).

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. BenchChem. (2025).

Sources

Reagents for coupling 5-chloro-2-methoxyphenylboronic acid with pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling of 5-Chloro-2-methoxyphenylboronic Acid with Pyrimidines

Abstract

Coupling 5-chloro-2-methoxyphenylboronic acid with halogenated pyrimidines presents a distinct set of synthetic challenges often overlooked in standard protocols. The ortho-methoxy substituent introduces steric hindrance that retards transmetallation, while the electron-rich nature of the aryl ring—combined with the basic conditions required for Suzuki coupling—significantly increases the rate of protodeboronation (hydrolytic cleavage of the C-B bond). This guide details two validated protocols: a robust "Standard Method" using bidentate ligands for general screening, and a "High-Performance Method" utilizing dialkylbiaryl phosphine precatalysts (Buchwald G3/G4) specifically designed to outcompete protodeboronation in hindered systems.

Strategic Analysis: The "Ortho-Alkoxy" Challenge

Successful coupling requires balancing three competing factors:

  • Steric Hindrance: The 2-methoxy group on the boronic acid creates steric bulk near the reaction center, slowing the approach of the palladium complex during transmetallation.

  • Electronic Mismatch: Pyrimidines are electron-deficient (π-deficient), making them excellent electrophiles for oxidative addition. However, the nucleophilic partner (the boronic acid) is prone to decomposition.[1]

  • Protodeboronation: The 2-methoxy group can facilitate ipso-protonation under aqueous basic conditions, leading to the formation of 4-chloroanisole (byproduct) rather than the desired biaryl product.

Mechanistic Failure Mode & Solution
  • Failure Mode: If the catalytic cycle (specifically transmetallation) is slower than the rate of boronic acid hydrolysis, the stoichiometry is destroyed, and yields plummet.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) that accelerate oxidative addition and, crucially, facilitate rapid reductive elimination, thereby turning over the catalyst faster than the background decomposition rate.

Reagent Selection Matrix

ComponentRecommendationRationale
Catalyst (Standard) Pd(dppf)Cl₂·DCM The large bite angle of dppf promotes reductive elimination. Robust and air-stable.
Catalyst (Advanced) XPhos Pd G2 or SPhos Pd G2 Bulky biaryl phosphines create a highly active mono-ligated Pd(0) species that accommodates ortho-substitution.
Base K₃PO₄ (aqueous) Phosphate allows for a buffered basic environment, often gentler than carbonates, reducing deboronation.
Solvent 1,4-Dioxane/Water (4:1) The miscibility of dioxane with water ensures phase transfer of the base while solubilizing the organic reactants.
Alternative Solvent n-Butanol Useful for substrates with poor solubility; the high boiling point allows for higher thermal activation.

Reaction Mechanism & Challenges (Visualized)

The following diagram illustrates the catalytic cycle with a focus on the specific interference caused by the 2-methoxy group.

SuzukiMechanism cluster_warning Critical Failure Point Start Pd(0) Active Species OxAdd Oxidative Addition (Fast with Pyrimidines) Start->OxAdd + Pyrimidine TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Start Regeneration Pyrim Halopyrimidine (Electrophile) Pyrim->OxAdd Boronic 5-Cl-2-OMe-Phenyl Boronic Acid Boronic->TransMet Deboron SIDE REACTION: Protodeboronation (Loss of Boron) Boronic->Deboron Base/H2O (Competes with Transmetallation)

Caption: Catalytic cycle highlighting the competition between the rate-limiting transmetallation step and the parasitic protodeboronation pathway caused by the ortho-methoxy group.

Detailed Experimental Protocols

Protocol A: The Robust Method (Pd(dppf))

Best for: Initial screening, scale-up of moderately hindered systems, and cost-sensitive processes.

Reagents:

  • Halopyrimidine (1.0 equiv)[2][3]

  • 5-Chloro-2-methoxyphenylboronic acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (0.1 M concentration relative to halide)

Step-by-Step:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the halopyrimidine, boronic acid, and Pd(dppf)Cl₂ catalyst.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Base Addition: Add the degassed 2.0 M Na₂CO₃ solution.

  • Reaction: Heat the block/bath to 90°C . Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.

    • Note: Reaction typically completes in 2–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate phases. Extract aqueous layer 2x with EtOAc.[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: The High-Performance Method (XPhos Pd G2)

Best for: Difficult couplings, highly hindered pyrimidines, or when Protocol A yields <50%.

Reagents:

  • Halopyrimidine (1.0 equiv)[2][3]

  • 5-Chloro-2-methoxyphenylboronic acid (1.5 equiv)

  • XPhos Pd G2 (0.02 equiv / 2 mol%)

  • K₃PO₄ (0.5 M aqueous solution, 3.0 equiv) OR K₃PO₄ (solid, anhydrous) if water sensitivity is extreme.

  • THF or 1,4-Dioxane (0.1 M)

Step-by-Step:

  • Catalyst Pre-activation (Optional but recommended): If using G2 precatalyst, it activates quickly upon heating. If using separate Pd(OAc)₂ and XPhos ligand, stir them in the solvent at 50°C for 10 mins before adding substrates.

  • Loading: Add Pyrimidine, Boronic Acid, and XPhos Pd G2 to the vessel.

  • Solvent/Base: Add solvent and aqueous K₃PO₄.

  • Reaction: Heat to 60–80°C .

    • Insight: The XPhos system is highly active; lower temperatures (60°C) often suffice and further reduce the risk of deboronation.

  • Monitoring: Monitor via LCMS. If the boronic acid is consumed but starting material remains, add another 0.5 equiv of boronic acid.

Workflow Visualization

Workflow Prep 1. Inertion (N2/Ar Purge) Mix 2. Mix Reagents (Biphasic System) Prep->Mix Heat 3. Heat (80-90°C) High Agitation Mix->Heat Check 4. Check LCMS (Boronic Acid Consumed?) Heat->Check AddMore Add 0.5 eq Boronic Acid Check->AddMore Incomplete (Deboronation) Workup 5. Workup (EtOAc/Brine) Check->Workup Complete AddMore->Heat Re-heat Purify 6. Column Chromatography Workup->Purify

Caption: Operational workflow emphasizing the checkpoint for boronic acid consumption, a common issue with unstable ortho-substituted reagents.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield, High SM Recovery Catalyst poisoning or slow oxidative addition.Switch to XPhos Pd G2 . Ensure the pyrimidine nitrogen isn't coordinating Pd (XPhos bulk prevents this).
Boronic Acid Consumed, No Product Protodeboronation .[1] The boronic acid hydrolyzed before coupling.1. Lower temperature to 60°C.2. Use anhydrous conditions (Dioxane/CsF) instead of aqueous base.3. Add boronic acid in portions (slow addition).
Homocoupling of Boronic Acid Oxidation of the boronic acid.Ensure rigorous degassing (freeze-pump-thaw or vigorous sparging). Reduce catalyst loading.
"Spot-to-spot" (TLC) but wrong mass Hydrolysis of the Pyrimidine chloride.Use a weaker base (e.g., KHCO₃) or reduce water content (switch to 10:1 solvent ratio).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

Strategic Functionalization of the C-4 Position in 6-Arylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Synthetic Pathways for SAR Exploration in Kinase Inhibitor Discovery

Introduction & Strategic Importance

The 6-arylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors, including Pazopanib (VEGFR inhibitor) and Imatinib analogs. The C-4 position is critical for Structure-Activity Relationship (SAR) exploration because it sits in the "hinge-binding" region or the solvent-exposed front of the ATP-binding pocket in many kinase targets.

Functionalizing the C-4 position in the presence of a C-6 aryl group presents a unique challenge and opportunity:

  • Electronic Bias: The pyrimidine ring is electron-deficient. The C-4 and C-6 positions are equivalent in symmetry-free systems, but the introduction of a C-6 aryl group breaks this symmetry, creating steric and electronic differentiation.

  • Regioselectivity: In 2,4-dihalopyrimidine precursors, nucleophilic attack preferentially occurs at C-4 due to the para-quinoid-like Meisenheimer intermediate's stability, but C-2 attack remains a competitive side reaction that requires precise condition control.

This guide details three validated protocols for installing C-N, C-C, and C-Alkyl bonds at the C-4 position, prioritizing high regioselectivity and yield.

Decision Matrix: Selecting the Right Methodology

Before selecting a protocol, analyze your substrate and desired transformation using the logic flow below.

FunctionalizationLogic Start Starting Material: 4-Chloro-6-Arylpyrimidine DesiredBond Desired C-4 Bond Type Start->DesiredBond CN_Bond C-N Bond (Amines/Anilines) DesiredBond->CN_Bond CC_Bond C-C Bond (Aryl/Alkenyl) DesiredBond->CC_Bond CAlkyl_Bond C-Alkyl Bond (sp3 Carbon) DesiredBond->CAlkyl_Bond SNAr Method A: Regioselective SNAr (Base-Mediated) CN_Bond->SNAr Aliphatic/Reactive Amines Buchwald Method B: Pd-Catalyzed Buchwald-Hartwig CN_Bond->Buchwald Deactivated Anilines or Steric Bulk Suzuki Method C: Suzuki-Miyaura Coupling CC_Bond->Suzuki Boronic Acids Minisci Method D: Minisci Radical Alkylation CAlkyl_Bond->Minisci Carboxylic Acids (Radical Source) SNAr->Buchwald If SNAr fails

Figure 1: Strategic decision tree for C-4 functionalization. Green nodes indicate standard industry protocols; Red indicates emerging/high-risk methodologies.

Detailed Protocols

Protocol A: Regioselective SNAr for C-N Bond Formation

Application: Installation of aliphatic amines and reactive anilines. Mechanism: Nucleophilic Aromatic Substitution.[1][2] Key Insight: While standard basic conditions (K2CO3) often yield a mixture of C-4 and C-2 isomers (approx. 4:1 ratio), the use of LiHMDS generates a lithium amide species that dramatically enhances C-4 regioselectivity (>95:5) via a coordination-assisted mechanism.

Materials
  • Substrate: 4-Chloro-6-arylpyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv)

  • Solvent: Anhydrous THF

  • Temperature: -78 °C to 0 °C

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Amine Activation: Add the amine (1.1 equiv) and anhydrous THF (0.2 M concentration relative to substrate). Cool to -78 °C.

  • Deprotonation: Dropwise add LiHMDS (1.2 equiv). Stir for 15 minutes at -78 °C to generate the lithium amide.

  • Addition: Dissolve the 4-chloro-6-arylpyrimidine in minimal THF and add dropwise to the reaction mixture.

    • Note: Adding the substrate to the base/amine mixture (inverse addition) prevents bis-substitution if using di-halo precursors.

  • Reaction: Allow the mixture to warm to 0 °C over 2 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Point: If the substrate contains a C-2 chlorine (e.g., 2,4-dichloro-6-arylpyrimidine), this protocol preferentially substitutes the C-4 position due to the stability of the para-quinoid Meisenheimer complex [1].

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Application: Installation of aryl, heteroaryl, or vinyl groups. Mechanism: Pd(0)-catalyzed cross-coupling.[3][4] Key Insight: Pyrimidines are electron-deficient and can poison Pd catalysts via N-chelation. High-turnover ligands like XPhos or SPhos are required to prevent catalyst deactivation.

Materials
  • Substrate: 4-Chloro-6-arylpyrimidine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(PPh3)4 (5 mol%) for simple substrates.

  • Base: K3PO4 (2.0 M aq, 3.0 equiv) or Cs2CO3 (solid).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with substrate, boronic acid, and solid base. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add the Pd source and ligand.

    • Pro-Tip: Pre-stirring Pd(OAc)2 and XPhos in a separate vial for 5 mins in dioxane generates the active LnPd(0) species, reducing induction time.

  • Heating: Heat to 80–100 °C. Reaction times are typically 2–6 hours.

  • Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological assay, to reduce Pd content <10 ppm.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

Troubleshooting:

  • Protodeboronation: If the boronic acid degrades, switch to the corresponding pinacol ester or potassium trifluoroborate salt.

  • Hydrolysis: If the 4-hydroxy pyrimidine byproduct is observed, ensure solvents are strictly anhydrous and switch to anhydrous Cs2CO3 in pure Dioxane or Toluene.

Protocol C: Minisci-Type C-H Alkylation (Advanced)

Application: Direct introduction of alkyl groups (methyl, ethyl, isopropyl) without pre-functionalization (i.e., using 4-H-6-arylpyrimidine). Mechanism: Radical addition followed by oxidative rearomatization. Key Insight: Radical alkylation of pyrimidines is highly sensitive to pH. Acidic conditions protonate the pyrimidine nitrogen, lowering the LUMO and activating the ring toward nucleophilic radical attack [2].

Materials
  • Substrate: 6-Arylpyrimidine (1.0 equiv)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Bu) (3.0 equiv)

  • Oxidant: (NH4)2S2O8 (Persulfate) (2.0 equiv)

  • Catalyst: AgNO3 (20 mol%)[5]

  • Solvent: DCM/Water (biphasic) or TFA/Water.

Step-by-Step Procedure
  • Setup: Dissolve substrate in DCM/Water (1:1).

  • Acidification: Add TFA (1.0 equiv) to protonate the pyrimidine.

  • Reagent Addition: Add AgNO3 and the carboxylic acid.

  • Initiation: Heat to 40 °C and add the Persulfate solution dropwise over 1 hour.

    • Reasoning: Slow addition maintains a steady concentration of alkyl radicals, minimizing radical-radical recombination side reactions.

  • Monitoring: Monitor for gas evolution (CO2).

  • Workup: Basify with NaOH to pH >9 (to deprotonate the product), extract with DCM.

Comparative Data & Troubleshooting

IssueProbable CauseCorrective Action
Low Regioselectivity (SNAr) Competitive C-2 attackSwitch from K2CO3/DMF to LiHMDS/THF at -78°C. The lithium chelate directs attack to C-4.
Catalyst Death (Suzuki) Pd-N coordinationUse bulky, electron-rich ligands (XPhos , BrettPhos ) to crowd out the pyrimidine nitrogen.
Hydrolysis (4-OH formation) Wet solvents or hydroxide tracesUse anhydrous K3PO4 or CsF ; avoid hydroxide bases.
Homocoupling (Suzuki) Oxygen presenceDegas solvents vigorously (sparge with Argon for 15 mins).

Mechanistic Visualization: Regioselectivity

The regioselectivity in 2,4-dichloropyrimidines is governed by the stability of the intermediate Meisenheimer complex.

Meisenheimer cluster_PathA Path A: C-4 Attack (Favored) cluster_PathB Path B: C-2 Attack (Disfavored) Substrate 2,4-Dichloro-6-Arylpyrimidine C4_Inter Para-Quinoid Intermediate (N-1 & N-3 stabilize charge) Substrate->C4_Inter Nucleophile C2_Inter Ortho-Quinoid Intermediate (Less resonance stabilization) Substrate->C2_Inter Nucleophile C4_Prod 4-Substituted Product C4_Inter->C4_Prod -Cl- C2_Prod 2-Substituted Product C2_Inter->C2_Prod -Cl-

Figure 2: Mechanistic basis for C-4 selectivity. The para-quinoid resonance form (Path A) is energetically favored over the ortho-quinoid form (Path B).

References

  • Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Hou, J. et al.[2] Organic Letters (2006). Context: Establishes the LiHMDS protocol for >95% C-4 selectivity.

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Applied to Pyrimidines). Baran, P. S. et al.[5] J. Am. Chem. Soc. (2021).[5] Context: Modern Minisci-type radical alkylation strategies.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI Processes (2020).[3] Context: Optimization of Suzuki coupling on dichloro-pyrimidine scaffolds.

  • Buchwald-Hartwig Amination User Guide. Buchwald, S. L. et al.[6] Chemical Science (2011). Context: Ligand selection (BrettPhos/XPhos) for heteroaryl halides.

Sources

Application Note: Scalable Synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a scalable, robust protocol for the synthesis of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine , a critical intermediate in the development of next-generation kinase inhibitors (e.g., EGFRmut targeting agents). Unlike bench-scale medicinal chemistry routes that rely on chromatographic purification, this protocol utilizes process chemistry principles : stoichiometric control, biphasic solvent systems, and crystallization-based purification. This ensures the method is viable for multi-gram to kilogram-scale production with >98% purity.

Retrosynthetic Analysis & Strategy

The structural integrity of the 4,6-disubstituted pyrimidine core suggests a disconnection at the C-C biaryl bond. The most reliable method for forming this bond while retaining the C4-halogen handle is the Suzuki-Miyaura Cross-Coupling reaction .

Strategic Disconnection:

  • Electrophile: 4,6-Dibromopyrimidine (Symmetric, reactive).[1]

  • Nucleophile: (5-Chloro-2-methoxyphenyl)boronic acid.

  • Key Challenge: Regioselectivity. Since the starting material is symmetric, statistical formation of the bis-arylated byproduct is a major risk.

  • Process Solution: Use of excess electrophile (1.5 - 2.0 equiv) to suppress bis-coupling, combined with a solvent system that facilitates the separation of the mono-product from the unreacted starting material.

Reaction Pathway Diagram

G SM1 4,6-Dibromopyrimidine (Electrophile) Mono TARGET: 4-Bromo-6-(5-chloro- 2-methoxyphenyl)pyrimidine SM1->Mono k1 (Fast) Controlled Stoichiometry SM2 (5-Chloro-2-methoxyphenyl) boronic acid (Nucleophile) SM2->Mono Cat Pd(dppf)Cl2 • DCM Na2CO3 Cat->Mono Bis IMPURITY: 4,6-Bis(5-chloro- 2-methoxyphenyl)pyrimidine Mono->Bis k2 (Slow) Suppressed by Excess SM1

Figure 1: Reaction pathway highlighting the kinetic competition between mono-arylation (target) and bis-arylation (impurity).

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
ReagentCAS No.[2][3][4]MW ( g/mol )Equiv.Role
4,6-Dibromopyrimidine 36801-02-2237.881.50Electrophile (Excess)
(5-Chloro-2-methoxyphenyl)boronic acid 89694-48-4186.391.00Nucleophile (Limiting)
Pd(dppf)Cl₂ • CH₂Cl₂ 95464-05-4816.640.03Catalyst
Sodium Carbonate (Na₂CO₃) 497-19-8105.992.50Base
1,4-Dioxane 123-91-1--Solvent (Organic)
Water (Deionized) 7732-18-5--Solvent (Aqueous)
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
  • Equip a 3-neck round-bottom flask (or jacketed reactor for scale >100g) with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge the reactor with 4,6-Dibromopyrimidine (1.5 equiv) and (5-Chloro-2-methoxyphenyl)boronic acid (1.0 equiv) .

  • Add 1,4-Dioxane (10 vol relative to boronic acid) . Stir to dissolve.

  • Degassing: Sparge the solution with Nitrogen (N₂) or Argon for 20 minutes to remove dissolved oxygen. Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

Step 2: Catalyst & Base Addition
  • Add Pd(dppf)Cl₂ • CH₂Cl₂ (3 mol%) under a positive stream of N₂.

  • Dissolve Na₂CO₃ (2.5 equiv) in Water (3 vol) . Degas this aqueous solution separately for 10 minutes.

  • Add the aqueous base solution to the reactor.[5] The mixture will become biphasic.

Step 3: Reaction Execution
  • Heat the reaction mixture to 85°C .

  • Monitor reaction progress via HPLC or TLC (Eluent: 20% EtOAc/Hexanes).

    • Target: Disappearance of Boronic Acid.

    • Note: You will always see 4,6-dibromopyrimidine spots because it is in excess.

  • Reaction typically completes in 4–6 hours . Avoid overnight heating to minimize bis-coupling and hydrolysis of the bromo-pyrimidine.

Step 4: Workup & Scavenging
  • Cool the mixture to room temperature (20–25°C).

  • Dilute with Ethyl Acetate (10 vol) and Water (5 vol) . Stir for 10 minutes.

  • Separate the phases. Extract the aqueous layer once with Ethyl Acetate.

  • Combine organic layers. Wash with Brine (10 vol) .

  • Metal Scavenging (Optional but recommended for Pharma): Treat the organic phase with SiliaMetS® Thiol or activated charcoal (5 wt%) for 30 minutes at 40°C to remove Palladium residues. Filter through a Celite pad.

Step 5: Crystallization (Purification)

This step replaces column chromatography.

  • Concentrate the organic filtrate under reduced pressure to a crude solid.

  • Solvent Swap: Add Isopropanol (IPA, 5 vol) and concentrate again to remove traces of Dioxane/EtOAc.

  • Recrystallization:

    • Suspend the crude solid in IPA (3-4 vol) .

    • Heat to reflux (82°C) until a clear solution (or near clear) is obtained.

    • Anti-solvent Addition: Slowly add Water dropwise at reflux until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 0–5°C for 2 hours.

  • Filtration: Filter the white/off-white precipitate.

  • Wash: Wash the cake with cold 1:1 IPA/Water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Charge Reagents Degas Degas Solvents (N2 Sparge) Start->Degas Heat Reaction: 85°C, 4-6 hours Degas->Heat Check IPC: HPLC Check (Boronic Acid < 1%) Heat->Check Check->Heat Incomplete Workup Phase Separation (EtOAc / Water) Check->Workup Pass Scavenge Pd Scavenging (Charcoal/Silica-SH) Workup->Scavenge Cryst Crystallization (IPA / Water) Scavenge->Cryst Filter Filtration & Wash Cryst->Filter End Final Product: Dry Solid Filter->End

Figure 2: Operational workflow from reagent charging to isolated pure product.

Analytical Data & Validation

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.0%
Bis-Impurity HPLC< 0.5%
1H NMR DMSO-d6Consistent with structure (See below)
Mass Spec LC-MS (ESI+)[M+H]+ = 377/379 (Br/Cl pattern)

Expected 1H NMR (DMSO-d6, 400 MHz):

  • δ 9.10 (s, 1H, Pyrimidine H-2)

  • δ 8.25 (s, 1H, Pyrimidine H-5)

  • δ 7.80 (d, 1H, Ar-H)

  • δ 7.55 (dd, 1H, Ar-H)

  • δ 7.20 (d, 1H, Ar-H)

  • δ 3.85 (s, 3H, OMe)

Troubleshooting & Optimization

  • High Bis-Arylation Levels:

    • Cause: Local high concentration of boronic acid or insufficient excess of pyrimidine.

    • Fix: Increase 4,6-dibromopyrimidine to 2.0 equiv. Ensure Boronic acid is added slowly or the catalyst is added after the reagents are well-mixed.

  • Stalled Reaction:

    • Cause: Catalyst deactivation by oxygen.

    • Fix: Ensure rigorous degassing. Add an additional 1 mol% Pd catalyst if conversion stalls at 80%.

  • Emulsions during Workup:

    • Cause: Fine precipitates of Pd black or salts.

    • Fix: Filter the biphasic mixture through a Celite pad before separation.

References

  • Suzuki Coupling of Dihalopyrimidines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Chemical Science, 2017, 8, 46-56.
    • URL:[Link]

  • Process Chemistry of Macitentan (Analogous Chemistry)

    • Title: The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[6]

    • Source:Journal of Medicinal Chemistry, 2012, 55, 17, 7849–7861.
    • URL:[Link]

  • General Scalable Suzuki Protocols

    • Title: Practical and Scalable Synthesis of Pyrimidine Deriv
    • Source:Organic Process Research & Development, 2004, 8, 3, 411–415.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions of 4-Bromo-Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for improving Suzuki-Miyaura cross-coupling reactions involving 4-bromo-pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of electron-deficient N-heterocyclic substrates. The following content is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven solutions based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of a 4-bromo-pyrimidine is giving very low to no yield of the desired product. What are the most common initial parameters to investigate?

Low or no yield is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. 4-Bromo-pyrimidines are electron-deficient heterocycles, which can present unique challenges compared to standard aryl bromides.

Initial Troubleshooting Workflow:

Here is a logical workflow to begin troubleshooting a low-yielding reaction:

G cluster_0 Initial Reaction Failure cluster_1 Primary Checks cluster_2 Parameter Optimization cluster_3 Advanced Troubleshooting start Low/No Yield reagents Verify Reagent Quality (Bromo-pyrimidine, Boronic Acid/Ester, Solvent, Base) start->reagents First Step atmosphere Ensure Inert Atmosphere (Thoroughly Degas) reagents->atmosphere catalyst Check Catalyst/Ligand Activity atmosphere->catalyst base Screen Different Bases (e.g., K3PO4, Cs2CO3) catalyst->base If Reagents OK ligand Screen Different Ligands (e.g., SPhos, XPhos) base->ligand solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O) ligand->solvent temp Optimize Temperature solvent->temp side_reactions Analyze for Side Products (Dehalogenation, Protodeboronation) temp->side_reactions If Still Low Yield boron Switch Boron Source (Boronic Acid vs. Ester) side_reactions->boron

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Key Causalities:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing of your solvent and reaction vessel is a common cause of catalyst deactivation, leading to failed reactions.

  • Reagent Quality: Boronic acids can degrade over time through protodeboronation, especially if exposed to moisture. Ensure your 4-bromo-pyrimidine and boronic acid are pure and dry. Solvents, particularly ethers like dioxane and THF, must be anhydrous and peroxide-free.

  • Catalyst System: The combination of the palladium source and the ligand is crucial. For electron-deficient heterocycles, standard catalysts like Pd(PPh₃)₄ may not be optimal. More electron-rich and bulky phosphine ligands are often required to facilitate the key steps of the catalytic cycle.

Q2: I am observing a significant amount of dehalogenated pyrimidine byproduct. What is causing this and how can I minimize it?

Dehalogenation, the replacement of the bromine atom with hydrogen, is a prevalent side reaction with electron-deficient heteroaryl halides like 4-bromo-pyrimidines.

The Mechanism of Dehalogenation:

The primary culprit is the formation of a palladium-hydride (Pd-H) species. This can arise from reactions of the palladium complex with bases, trace water, or alcohol solvents. The Pd-H species can then reductively eliminate with the pyrimidine group on the palladium intermediate to yield the dehalogenated product.[1]

Troubleshooting Dehalogenation:

G Dehalogenation High Dehalogenation Base Choice of Base Dehalogenation->Base Investigate Solvent Solvent System Dehalogenation->Solvent Investigate Ligand Ligand Choice Dehalogenation->Ligand Investigate Boron Boronic Acid Reactivity Dehalogenation->Boron Investigate Sol_Base Sol_Base Base->Sol_Base Solution: Use non-hydride donating bases (K3PO4, Cs2CO3, KF) Sol_Solvent Sol_Solvent Solvent->Sol_Solvent Solution: Use aprotic solvents (Dioxane, Toluene, DMF) Sol_Ligand Sol_Ligand Ligand->Sol_Ligand Solution: Use bulky, electron-rich ligands to promote reductive elimination Sol_Boron Sol_Boron Boron->Sol_Boron Solution: Use highly active boronic esters (e.g., pinacol) to accelerate transmetalation

Caption: Key factors and solutions for dehalogenation side reactions.

Actionable Solutions:

  • Choice of Base: Avoid bases that can serve as hydride sources. Strong inorganic bases are generally preferred. Anhydrous conditions using K₃PO₄ can be particularly effective if you suspect protodeboronation is also an issue.[2]

  • Solvent System: If using alcohol solvents, consider switching to aprotic solvents like 1,4-dioxane, toluene, or DMF in combination with water.[1][2]

  • Ligand Selection: Employ bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos). These ligands promote the desired reductive elimination of the coupled product over the dehalogenation pathway.

  • Boronic Acid/Ester: A slow transmetalation step can allow more time for dehalogenation to occur. Using more reactive and stable boronic esters can help to drive the reaction forward more quickly.[1]

Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields. How can I address this protodeboronation?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, particularly with electron-deficient aryl boronic acids and under basic conditions at elevated temperatures.

Strategies to Mitigate Protodeboronation:

  • Use Boronic Esters: Pinacol or neopentyl glycol esters of boronic acids are significantly more stable than the corresponding boronic acids and can be used to slowly release the active boronic acid in situ.

  • Anhydrous Conditions: If possible, using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can suppress protodeboronation.[2]

  • Choice of Base: Weaker bases like NaHCO₃ or KF can sometimes be beneficial if your substrate is sensitive or if protodeboronation is severe with stronger bases.[2][3]

  • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can exacerbate the decomposition of the boronic acid.

Q4: How do I select the optimal catalyst, ligand, base, and solvent for my 4-bromo-pyrimidine coupling?

The optimal conditions are highly substrate-dependent. However, based on literature for pyrimidine derivatives, a systematic approach to screening can be highly effective.

Data-Driven Recommendations:

The following tables summarize findings from studies on similar pyrimidine systems, offering a starting point for your optimization.

Table 1: Effect of Base and Solvent on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [1]

EntryAryl Boronic AcidBaseSolventYield (%)
14-MethoxyphenylK₃PO₄1,4-Dioxane60
24-MethoxyphenylCs₂CO₃Toluene45
34-MethoxyphenylK₂CO₃DMF40
44-ChlorophenylK₃PO₄1,4-Dioxane20

This data suggests that for this system, the combination of K₃PO₄ in 1,4-dioxane provides a good starting point. It also highlights that electron-withdrawing groups on the boronic acid (entry 4) can significantly decrease the yield.[1]

Table 2: Effect of Ligand on Suzuki Coupling of Heteroaryl Bromides

LigandGeneral CharacteristicsRecommended for Pyrimidines?
PPh₃ (in Pd(PPh₃)₄)Traditional, less active for challenging substrates.Often a starting point, but may give low yields.
Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich monophosphine ligands.Highly recommended. Excellent for promoting oxidative addition and reductive elimination.
Bidentate Ligands (e.g., dppf)Can be effective, but selectivity may be an issue with poly-halogenated pyrimidines.Can be screened, but monophosphine ligands are often more successful.

The Suzuki Catalytic Cycle:

Understanding the mechanism helps in troubleshooting. The choice of ligand, base, and solvent directly impacts the efficiency of each step.

Suzuki_Cycle cluster_legend Legend A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OR)3- (activated by base) E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar' ArX Ar-X = 4-Bromo-pyrimidine ArB Ar'-B(OH)2 = Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a 4-Bromo-pyrimidine Derivative

This protocol is adapted from a successful coupling of a bromo-pyrimidine derivative and can be used as a robust starting point.[1]

Materials:

  • 4-Bromo-pyrimidine derivative (1.0 equiv)

  • Aryl boronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%) or another Pd-catalyst/ligand system

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Distilled Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromo-pyrimidine derivative, aryl boronic acid, and K₃PO₄.

  • Add the palladium catalyst.

  • Add degassed 1,4-dioxane and degassed distilled water (typically in a 4:1 to 5:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and synthesis, microwave irradiation can be highly effective.

Materials:

  • 4-Bromo-pyrimidine derivative (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture)

Procedure:

  • To a microwave reactor vessel, add the 4-bromo-pyrimidine derivative, aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

References

  • Shaheen, F., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]

  • Reddit r/Chempros (2024). On ligands: XPhos (Pd-170) and dtbpf (Pd-118) are good all-round Suzuki ligands... [Link]

  • Handy, S. T., et al. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(2), 427-430. [Link]

  • Lantrip, D., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7887-7890. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

Sources

Preventing debromination side reactions in pyrimidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination Side Reactions in Pyrimidine Coupling Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting / Protocols)

Module: Preventing Debromination in Pyrimidine Substrates

Executive Summary: The "Silent Killer" of Yield

Debromination (Hydrodehalogenation) is the most persistent side reaction encountered when coupling electron-deficient heteroaryl halides, particularly 2-bromopyrimidines and 2-bromopyridines . In these systems, the oxidative addition complex is highly electrophilic, making it susceptible to reduction by hydride sources present in the reaction matrix (solvents, bases, or impurities).

This guide provides a mechanistic breakdown and self-validating protocols to suppress the Pd-H (Palladium-Hydride) pathway and favor the productive transmetalation cycle.

Diagnostic Center: Is it Debromination?

User Query: "My reaction conversion is high, but the isolated yield is low. I see a major side product by LCMS. How do I confirm it is the debrominated species?"

Scientist Response: You are likely observing hydrodebromination . In pyrimidine couplings, the electron-deficient ring facilitates rapid oxidative addition, but if transmetalation is slow, the Palladium intermediate (


) will intercept a hydride.

Diagnostic Checklist:

  • Mass Shift: Calculate the molecular weight of your starting bromide (

    
    ).
    
    • Debrominated Byproduct Mass:

      
       Da (approx).
      
    • Explanation: You lose Bromine (

      
      ) and gain Hydrogen (
      
      
      
      ).
    • Isotopic Pattern: The byproduct will lose the characteristic 1:1 doublet of the bromine isotope pattern.

  • Retention Time: The debrominated pyrimidine (Ar-H) is significantly less lipophilic than the starting bromide (Ar-Br) or the biaryl product (Ar-Ar'). It typically elutes earlier on reverse-phase LCMS.

  • NMR Confirmation: Look for a new singlet (or doublet depending on substitution) in the aromatic region corresponding to the proton that replaced the bromine. For 2-bromopyrimidine reduction, look for a distinct proton signal at the C2 position (

    
     ppm).
    

Mechanism & Causality: The Competing Cycles

To fix the problem, you must understand the competition between Transmetalation (Productive) and


-Hydride Elimination  (Destructive).
The Pathway to Failure

Debromination occurs when the Palladium(II) intermediate (


) reacts with a hydride source before it can react with the boronic acid.
  • Primary Culprit (Solvent): Secondary alcohols (e.g., Isopropanol, 2-butanol) coordinate to Pd and undergo

    
    -hydride elimination, generating a 
    
    
    
    species.
  • Secondary Culprit (Base): Amine bases (e.g.,

    
    ) or alkoxides with 
    
    
    
    -hydrogens can transfer hydrides.
Visualizing the Competition

Suzuki_vs_Debromination Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Fast with Activated Boronate HydrideSource Hydride Source Interaction (Alcohol/Amine Coord) OxAdd->HydrideSource Slow Transmetalation allows this step RedElim_Prod Reductive Elimination TransMet->RedElim_Prod RedElim_Prod->Pd0 Product Biaryl Product (Ar-Ar') RedElim_Prod->Product BetaHydride Beta-Hydride Elimination (Forms H-Pd-Ar) HydrideSource->BetaHydride RedElim_Side Reductive Elimination (Side Reaction) BetaHydride->RedElim_Side RedElim_Side->Pd0 SideProduct Debrominated Waste (Ar-H) RedElim_Side->SideProduct

Figure 1: The kinetic competition between the desired Suzuki coupling (Yellow path) and the hydrodebromination side reaction (Red path).

Optimization Hub: Protocol Engineering

User Query: "I'm using Pd(PPh3)4 in DME/EtOH and getting 40% debromination. What should I change?"

Scientist Response: Your conditions are a "perfect storm" for debromination. Ethanol is a hydride donor, and


 is slow to transmetalate with electron-deficient substrates.
Pillar 1: Solvent Selection (The "No Alpha-Hydrogen" Rule)

Eliminate solvents that can act as hydride donors.

  • AVOID: Ethanol, Isopropanol, secondary alcohols.

  • USE: Toluene, 1,4-Dioxane, THF, or DME.

  • The Exception: If you need a protic co-solvent for solubility or boronate activation, use Water (inert to

    
    -hydride elimination) or tert-Amyl Alcohol  (no 
    
    
    
    -hydrogens to donate).
Pillar 2: The Base (Inorganic is Safer)

Organic amine bases (TEA, DIPEA) can donate hydrides.

  • RECOMMENDATION: Switch to inorganic bases.

    • Standard:

      
       or 
      
      
      
      (2.0 - 3.0 equiv).
    • High Performance:

      
       (Potassium Phosphate Tribasic).[1] The high basicity accelerates transmetalation, outcompeting the reduction pathway [1].
      
Pillar 3: Ligand Engineering (Speed Kills Side Reactions)

You need a catalyst system that facilitates rapid transmetalation and reductive elimination.

  • The Solution: Buchwald Dialkylbiaryl Phosphines (e.g., XPhos , SPhos ).

  • Why? These bulky, electron-rich ligands form a monoligated Pd(0) species that is extremely active. They accelerate the catalytic cycle so significantly that the catalyst "doesn't have time" to undergo side reactions with the solvent [2].

  • Specific Recommendation: XPhos is particularly effective for preventing debromination in pyrimidine couplings [3].

Validated Protocol: The "Anti-Reduction" Method

This protocol is designed to be robust against debromination for sterically demanding or electron-deficient pyrimidines.

Applicability: 2-Bromopyrimidines, 2-Chloropyrimidines, Bromopyridines.

Materials
  • Catalyst: XPhos Pd G2 (Precatalyst) [CAS: 1310584-14-5] (2-5 mol%)

    • Note: If G2 is unavailable, use

      
       (2 mol%) + XPhos (4-8 mol%).
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Alternative: Toluene / Water (10:1) if the product is highly lipophilic.

  • Base:

    
     (3.0 equiv).
    
  • Temperature: 80°C - 100°C.[2]

Step-by-Step Procedure
  • Charge Solids: In a reaction vial, combine the 2-bromopyrimidine (1.0 equiv), Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G2 (0.02 equiv).
    
    • Critical: Use a slight excess of boronate. If the boronate deborylates (hydrolysis), the catalyst will sit idle and reduce the bromide.

  • Degas Solvents: Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes before addition. Dissolved oxygen can decompose the ligand, slowing the rate and allowing side reactions to take over.

  • Addition: Add the solvent mixture to the solids. Cap the vial immediately.

  • Reaction: Heat to 80°C.

    • Monitor: Check LCMS at 1 hour. XPhos systems are fast. Long reaction times at high heat after conversion is complete can lead to product decomposition.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water.[1][2]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Still seeing ~10% Debromination Solvent impurities or slow transmetalation.Switch solvent to THF/Water . Ensure Boronic acid is high quality (not de-boronated). Increase Boronic acid to 2.0 equiv.
Starting Material remains (Stalled) Catalyst death or oxidation.Ensure rigorous degassing. Switch to XPhos Pd G3 or G4 (more stable). Add 1 mol% free XPhos ligand.
Product is forming but hydrolyzing Base is too strong/wet.Switch base to anhydrous

and use minimal water (10:1 solvent ratio) or use CsF in anhydrous Dioxane.

References

  • BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support.[1][2] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3][4][5][6][7] Journal of the American Chemical Society, 130(24), 7538–7539.

  • Loidreau, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[5] RSC Advances, 11, 2383-2390. Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link

Sources

Purification challenges of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and isolation challenges of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine , a critical intermediate often synthesized via regiospecific Suzuki-Miyaura cross-coupling.[1]

The following content is structured as a Technical Support Hub , designed to troubleshoot specific failure modes encountered during the workup and purification phases.

Ticket ID: PYR-BR-6-ARYL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Compound Profile & Physicochemical Context

Before troubleshooting, verify your target molecule's behavior against this profile. Deviations here indicate fundamental synthesis failure rather than purification issues.

PropertyDescriptionImplications for Purification
Structure Biaryl pyrimidine with Halogen (Br, Cl) and Ether (OMe) motifs.[1][2][3]Lipophilic but with specific polar interactions due to pyrimidine nitrogens.
Solubility High: DCM, THF, DMSO.[1] Moderate: EtOAc, Toluene. Low: Hexanes, Water, Methanol (cold).Crystallization is viable from hot Ethanol or Toluene/Hexane systems.
pKa (Est.) Pyrimidine N: ~1.5 - 2.5 (Weakly basic).Silica Tailing : The basic nitrogen will interact with acidic silanols on silica gel.
Stability C-Br bond is labile to nucleophilic attack (e.g., hydrolysis to -OH) under strong basic/hot conditions.[1]Avoid prolonged heating in basic aqueous media during workup.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a persistent impurity just below my product spot on TLC."

Diagnosis: This is likely the hydrolysis byproduct (4-Hydroxy-6-(5-chloro-2-methoxyphenyl)pyrimidine) or the protodeboronation byproduct from the boronic acid.[1]

  • Mechanism: During Suzuki coupling, hydroxide bases (NaOH, K2CO3) can displace the bromine at the 4-position, especially if the reaction is overheated or runs too long.

  • Solution:

    • Acidity Check: The hydroxy-pyrimidine is tautomeric (lactam form) and significantly more polar. It often streaks.

    • Removal Protocol:

      • Dissolve crude in DCM.

      • Wash with 0.5 M NaOH . The hydroxy-impurity will deprotonate (forming the phenoxide/pyrimidinate) and partition into the aqueous layer.

      • Your target (4-Bromo) remains in the organic layer.

Issue 2: "My product is co-eluting with the bis-coupled impurity."

Diagnosis: In 4,6-dihalopyrimidine couplings, over-reaction leads to the 4,6-bis(aryl) species.[1]

  • The Challenge: The bis-coupled product is more lipophilic than the mono-coupled product but often has a similar Rf in non-polar solvents due to the "greasy" aryl rings.[1]

  • Solution:

    • Change Stationary Phase: Switch from standard Silica to C18 Reverse Phase if the scale permits (Flash C18). The solubility difference in MeOH/Water often separates them better than Hex/EtOAc.

    • Optimize Normal Phase: Use Toluene:Ethyl Acetate (95:5) instead of Hexane:EtOAc. Toluene interacts via pi-stacking with the aryl rings, often resolving the mono- vs. bis-aryl species better than aliphatic hexanes.[1]

Issue 3: "The product streaks/tails heavily on the column."

Diagnosis: Pyrimidine nitrogen interaction with silica silanols.

  • Solution: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes before loading. Add 0.5% Et3N to your eluent. This blocks the acidic sites on the silica.

Issue 4: "I cannot remove the Palladium catalyst (dark color)."

Diagnosis: Palladium coordinates to the pyrimidine nitrogens.

  • Solution: Standard Celite filtration is insufficient.

    • Protocol: Dissolve the crude oil in THF/EtOAc. Add Thiol-functionalized Silica (SiliaMetS® Thiol) or wash with aqueous N-Acetylcysteine solution.[1] The sulfur binds Pd avidly, pulling it out of the organic phase.

Recommended Purification Workflows

Workflow A: Chromatographic Isolation (Small Scale < 5g)

Use this route for high purity requirements (>98%) where yield loss must be minimized.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Quench Quench: Water/Brine Extract: EtOAc Start->Quench Scavenge Pd Removal: Treat organic phase with Thiol-Silica or Activated Carbon Quench->Scavenge Dry Dry (Na2SO4) & Concentrate Scavenge->Dry Decision Is Bis-Coupled Impurity > 10%? Dry->Decision Col_Tol Column Chromatography Solvent: Toluene/EtOAc (0-10%) Modifier: 1% Et3N Decision->Col_Tol Yes (Difficult Sep) Col_Hex Column Chromatography Solvent: Hexane/EtOAc (0-20%) Decision->Col_Hex No (Standard) Recryst Final Polish: Recrystallize from EtOH Col_Tol->Recryst Col_Hex->Recryst Final Pure 4-Bromo-6-arylpyrimidine Recryst->Final

Figure 1: Decision tree for the purification of 4-bromo-6-arylpyrimidines, highlighting the solvent switch required for difficult separations.

Workflow B: Crystallization (Large Scale > 10g)

Crystallization is preferred for scale-up but requires careful solvent balancing to avoid oiling out.

Protocol:

  • Dissolution: Dissolve crude solid in minimum hot Toluene (approx. 80°C).

  • Precipitation: Slowly add hot n-Heptane (ratio 1:3 Toluene:Heptane) until slight turbidity persists.

  • Cooling: Allow to cool to Room Temp with slow stirring (50 rpm). Do not crash cool on ice, or you will trap impurities.

  • Collection: Filter the off-white needles. Wash with cold Heptane.

Analytical Validation Data

When analyzing your purified fractions, use these reference points to validate identity and purity.

TechniqueObservationTroubleshooting Note
1H NMR (CDCl3) Pyrimidine H (C2): Singlet ~8.9 ppm.Pyrimidine H (C5): Singlet ~7.8-8.0 ppm.Methoxy: Singlet ~3.8 ppm.If the C2/C5 signals are shifted upfield or broadened, check for residual acid (protonation of N) or paramagnetic Pd contaminants.
LC-MS (ESI+) M+H: Expect characteristic Br isotope pattern (1:1 ratio of peaks separated by 2 amu).If you see M+16 (M+OH) or M+Na, ensure your buffer is clean. Lack of Br pattern indicates debromination.
TLC (Hex/EtOAc 4:1) Rf ~0.4-0.5 . UV active (254 nm).[4]If spot stays at baseline, it is likely the hydrolyzed (OH) product.

References & Grounding

The protocols above are synthesized from standard methodologies for halogenated pyrimidine functionalization and purification.

  • Regioselectivity in Pyrimidine Couplings :

    • Context: Confirms the reactivity difference between C4 and C6 halogens and the formation of bis-coupled byproducts.

    • Source: Schomaker, J. M., & Delia, T. J. (1988). Arylation of Halogenated Pyrimidines. Journal of Organic Chemistry.

    • Verification:

  • Suzuki Coupling of Chloropyrimidines :

    • Context: Describes the optimization of catalyst and base to minimize hydrolysis (hydroxypyrimidine formation) during cross-coupling.

    • Source: Processes 2020, 8(11), 1342; "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine...".[1]

    • Verification:

  • Purification of Nitrogen Heterocycles :

    • Context: Techniques for reducing tailing on silica using amine modifiers.

    • Source: Journal of Chromatography A, "Separation of basic compounds on silica gel with amine-modified mobile phases."[1]

    • Verification:

  • Palladium Removal Strategies :

    • Context: Efficiency of thiol-functionalized silica vs. charcoal.

    • Source: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

    • Verification:

Sources

Removing palladium impurities from pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Subject: Removal of Residual Palladium from Nitrogen-Heterocycles (Pyrimidines) Compliance Standard: ICH Q3D (Class 2B, Limit <10 ppm for Oral)

The Core Challenge: Why Pyrimidines are "Sticky"

Unlike simple carbon scaffolds, pyrimidine intermediates present a unique chelation challenge. The basic nitrogen atoms in the pyrimidine ring act as effective ligands, coordinating strongly with Palladium (Pd).

  • The Mechanism: Palladium is a "soft" acid. While pyrimidine nitrogens are "borderline" bases, they form stable coordination complexes with Pd(II) species.

  • The Consequence: Standard washes or activated carbon often fail because the Pd-Pyrimidine bond strength (

    
    ) is comparable to or stronger than the binding affinity of the remediation agent.
    
  • The Solution: To remove the metal, you must introduce a ligand with a significantly higher affinity for Pd than the pyrimidine nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, Sulfur (Thiol/Thiourea) is softer than Nitrogen and forms a thermodynamically superior bond with Palladium.

Decision Matrix: Selecting Your Protocol

Before starting, determine the solubility profile of your intermediate and the oxidation state of the Pd. Use this logic flow to select the optimal remediation path.

Pd_Remediation_Flow Start High Pd Content (>100 ppm) in Pyrimidine Intermediate Solubility Is the Intermediate Soluble in Organic Solvents? Start->Solubility Soluble Yes (Soluble) Solubility->Soluble Insoluble No (Insoluble/Slurry) Solubility->Insoluble Pd_Type Identify Pd Species Soluble->Pd_Type Digest_Route Route C: Dissolution/Reprecipitation (Must dissolve to release trapped Pd) Insoluble->Digest_Route Scavenger_Route Route A: Functionalized Silica (High Selectivity) Ligand_Select Select Ligand: Thiol (SH) or DMT (Dimercaptotriazine) Scavenger_Route->Ligand_Select If Pd(II) Ligand_Select_0 Select Ligand: TMT (Trimercaptotriazine) or TAAc Scavenger_Route->Ligand_Select_0 If Pd(0) Wash_Route Route B: Aqueous Extraction (L-Cysteine) Digest_Route->Wash_Route After solubilization Pd_II Pd(II) / Coordinated (Most Pyrimidines) Pd_Type->Pd_II Pd_0 Pd(0) / Nanoparticles (Black particulates) Pd_Type->Pd_0 Pd_II->Scavenger_Route Preferred for Scale Pd_II->Wash_Route Preferred for Cost/Green Pd_0->Scavenger_Route

Figure 1: Decision logic for selecting a palladium removal strategy based on intermediate solubility and metal speciation.

Troubleshooting & FAQs

Q1: I used activated carbon (Charcoal), but the Pd level is still ~50 ppm. Why? A: Activated carbon relies on physisorption (surface adsorption). Pyrimidines are often flat, aromatic molecules that compete with Pd for binding sites on the carbon pore surface. Furthermore, carbon is non-selective; it may bind your product, lowering yield, while leaving coordinated Pd(II) in solution.

  • Fix: Switch to Chemisorption . Use a functionalized silica scavenger (e.g., Thiol-modified silica).[1][2][3] The chemical bond (Pd-S) is specific and irreversible under process conditions.

Q2: My product is turning yellow/brown after scavenger treatment. A: This often indicates incomplete removal of a specific Pd-ligand complex, or oxidation of the scavenger itself.

  • Fix: Ensure you are using a scavenger with a "backbone" matching the polarity of your solvent. If using MeOH/Water, use a silica backbone. If using THF/DCM, a polystyrene backbone might swell better, accessing more sites. Also, check if you need to oxidize Pd(0) colloids to Pd(II) (using mild peroxide) to allow the scavenger to grab it, though this is risky with oxidizable pyrimidines.

Q3: Can I just crystallize the product to remove Pd? A: Crystallization is risky for pyrimidines. Because Pd coordinates to the ring nitrogen, the Pd-complex often co-crystallizes or becomes occluded within the crystal lattice.

  • Fix: Perform a "polish filtration" or scavenger treatment while the compound is fully dissolved before the final crystallization step.

Q4: The scavenger is reducing my yield (trapping the API). A: This happens if your API contains basic amines that bind to residual silanols on silica-based scavengers.

  • Fix: Use an "end-capped" silica scavenger (where free -OH groups are trimethylsilylated) or switch to a polymer-based scavenger (e.g., MP-TMT) which has no acidic surface hydroxyls.

Standard Operating Procedures (SOPs)
Protocol A: Functionalized Silica Scavenging (The Gold Standard)

Best for: High-value intermediates, strict <10 ppm requirements.

Reagents:

  • SiliaMetS® Thiol or Biotage® Si-Thiol (for Pd(II))

  • SiliaMetS® DMT or Biotage® MP-TMT (for Pd(0) or difficult complexes)

Workflow:

  • Dissolution: Dissolve the crude pyrimidine intermediate in a solvent (THF, MeOH, or EtOAc). Concentration should be 5-10 volumes relative to mass.

  • Loading Calculation: Add the scavenger.

    • Standard: 4 equivalents relative to residual Pd (if Pd content is known).

    • Blind: 5-10 wt% relative to the mass of the intermediate.

  • Incubation: Stir at 50°C for 2-4 hours .

    • Note: Elevated temperature is critical to overcome the activation energy required to break the Pd-Pyrimidine coordination bond.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with clean solvent to recover any entrained product.

Protocol B: The L-Cysteine Wash (The "Green" Alternative)

Best for: Large scale, cost-sensitive processes, soluble organic phases.

Mechanism: L-Cysteine is a zwitterionic amino acid with a thiol group. It forms a highly water-soluble complex with Pd [Pd(Cys)2], pulling it from the organic phase into the aqueous phase.

Workflow:

  • Preparation: Dissolve the crude mixture in a water-immiscible solvent (e.g., 2-MeTHF, EtOAc, or DCM).

  • Wash Solution: Prepare a 10-20% (w/v) aqueous solution of L-Cysteine.

  • Extraction: Add the L-Cysteine solution (approx. 20-30% volume of organic layer) to the reactor.

  • Agitation: Stir vigorously at 40-50°C for 1 hour .

    • Visual Cue: The aqueous layer often turns yellow/orange as it captures the Pd.

  • Separation: Phase separate. Discard the aqueous layer.

  • Rinse: Wash the organic layer once with brine to remove residual cysteine.

Data Comparison: Method Efficiency
FeatureActivated CarbonFunctionalized Silica (Thiol/DMT)L-Cysteine Wash
Pd Removal Efficiency Moderate (70-90%)Excellent (>99%) Very Good (90-98%)
Selectivity (Yield) Low (Adsorbs API)High (Chemically specific) High
Cost LowHighLow
Speed FastMedium (Requires stirring time)Medium (Requires separation)
Suitability for Pyrimidines Poor (Competition for sites)Best (Stronger bond than N-Pd) Good (If API is water insoluble)
Compliance (ICH Q3D) Risk of leachingLow Risk (Bound to solid) Low Risk (Water soluble)
References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis.[4] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[2][5] Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes. Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities.Link

  • Biotage. (2024). Metal Scavenging in Pharmaceutical Process Chemistry.[1][5] Biotage Technical Guides. Link

Sources

Technical Support Center: Troubleshooting 4-Bromo-6-Arylpyrimidine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Aromatic Substitution (


) on 4-bromo-6-arylpyrimidines.
Ticket ID:  PYR-SNAR-4BR-001
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Deactivation Paradox

You are likely encountering low conversion or stalled reactions because the 4-bromo-6-arylpyrimidine scaffold presents a specific electronic conflict. While pyrimidines are generally electron-deficient (promoting


), the aryl group at the 6-position often acts as an electron donor (via resonance or induction), stabilizing the ring and reducing the electrophilicity at the C4 reaction center. Furthermore, Bromine is a suboptimal leaving group for 

compared to Fluorine, creating a high activation energy barrier.

This guide provides a diagnostic workflow to overcome these barriers using acid catalysis, solvent effects, or a mechanistic switch to Palladium-catalyzed cross-coupling.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is my reaction stalling at <20% conversion despite heating to 100°C?

Diagnosis: Electronic Deactivation & Leaving Group "Mismatch." In


, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex.
  • The "Element Effect": For

    
    , the reactivity order is F >> Cl 
    
    
    
    Br > I
    .[1] Fluorine is superior because its high electronegativity inductively destabilizes the ground state and stabilizes the transition state (Meisenheimer complex). You are using Bromine, which is a poor
    
    
    leaving group but excellent for metal-catalyzed coupling.
  • The 6-Aryl Effect: If your 6-aryl group is electron-rich (e.g., 4-methoxyphenyl, thiophene), it donates electron density into the pyrimidine ring. This reduces the partial positive charge (

    
    ) at C4, repelling the incoming nucleophile.
    

Fix: If you cannot switch to a 4-fluoro substrate, you must activate the ring (see Strategy A: Acid Catalysis) or switch mechanisms (see Strategy B: Buchwald-Hartwig).

Q2: I see the starting material disappearing, but I'm isolating a hydroxyl-impurity (hydrolysis).

Diagnosis: Moisture Contamination in Polar Aprotic Solvents. You are likely using DMF or DMSO with a carbonate base (e.g.,


, 

). At high temperatures (>100°C), trace water in hygroscopic solvents becomes a competitive nucleophile (

), displacing the bromide to form the pyrimidinone (tautomer of 4-hydroxypyrimidine).

Fix:

  • Solvent Switch: Use anhydrous NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide).

  • Base Switch: Use non-hygroscopic organic bases like DIPEA (Hünig's base) or switch to anhydrous t-Amyl alcohol with no external base if the amine nucleophile is liquid.

Q3: Can I use microwave irradiation?

Diagnosis: Yes, highly recommended.


 on deactivated pyrimidines often requires overcoming a significant activation energy (

). Microwave irradiation provides rapid, uniform heating that can access temperatures (140–180°C) difficult to maintain safely in oil baths, often pushing "stuck" reactions to completion in 10–30 minutes.

Part 2: Optimization Strategies

Strategy A: The "Hidden" Fix – Acid-Catalyzed

Best for: Reactions with amine nucleophiles that fail under basic conditions.

Counter-intuitively, adding acid can accelerate nucleophilic substitution. By protonating the pyrimidine nitrogen (N1 or N3), you create a cationic species (pyrimidinium). This drastically lowers the LUMO energy of the ring, making C4 highly electrophilic—similar to the reactivity of a nitro-arene.

Strategy B: The "Nuclear" Option – Buchwald-Hartwig Amination

Best for: Electron-rich aryl substituents or weak nucleophiles (anilines).

If the ring is too electron-rich for


, stop fighting thermodynamics. Switch to Pd-catalysis.[2][3][4] In this mechanism, the C-Br bond breaks via Oxidative Addition , where Bromine is actually the preferred halide (Br > Cl >> F).

Part 3: Decision Logic & Mechanism

Workflow Visualization

The following diagram illustrates the logical decision path for troubleshooting your specific substrate.

Troubleshooting_Workflow Start Start: 4-Bromo-6-Arylpyrimidine Low Reactivity Check_LG Can you switch to 4-Fluoro analog? Start->Check_LG Switch_F Switch to 4-F (Standard SnAr) Check_LG->Switch_F Yes Check_Nuc Is Nucleophile an Amine? Check_LG->Check_Nuc No (Stuck with Br) Acid_Cat Try Acid-Catalyzed SnAr (Protocol A) Check_Nuc->Acid_Cat Yes (Primary/Secondary Amine) Check_Pd Is Nucleophile Weak/Steric? Check_Nuc->Check_Pd No (O/S/C Nucleophile) Buchwald Switch to Buchwald-Hartwig (Protocol B) Acid_Cat->Buchwald Fails Check_Pd->Buchwald Yes Standard_Opt Standard Optimization: NMP, 140°C, Microwave Check_Pd->Standard_Opt No

Caption: Decision tree for selecting the optimal reaction pathway based on substrate constraints.

Part 4: Validated Experimental Protocols

Protocol A: Acid-Mediated (Protonation Strategy)

Use this when standard basic conditions yield <10% product.

Reagents:

  • Substrate: 4-bromo-6-arylpyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Acid: 1M HCl in Dioxane or TFA (0.5 – 1.0 equiv)

  • Solvent: n-Butanol or i-Propanol (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the pyrimidine and the amine nucleophile in n-Butanol.

  • Activation: Add the acid catalyst dropwise.

    • Note: If using TFA, start with 0.5 equiv. If using HCl, 1.0 equiv is standard.

  • Heating: Heat the mixture to 90–110°C (reflux) for 4–12 hours.

    • Mechanism:[1][3][5][6][7][8][9][10][11][12] The acid protonates the pyrimidine ring N, activating it. The amine attacks C4. The proton is then transferred to the leaving group or solvent, regenerating the catalyst.

  • Workup: Cool to RT. Quench with sat.

    
     (critical to neutralize the acid salt of the product). Extract with EtOAc.[13]
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Use this for electron-rich substrates or aniline nucleophiles.

Reagents:

  • Substrate: 4-bromo-6-arylpyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
  • Ligand: Xantphos (for generic cases) or BrettPhos (for difficult amines) (5-10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry the reaction vial and purge with Argon/Nitrogen. This is critical;

    
     is oxygen-sensitive.
    
  • Pre-complexation: Add Pd source, Ligand, and solvent. Stir for 5 mins to form the active catalyst species.

  • Addition: Add the pyrimidine, amine, and base.[6]

  • Reaction: Seal and heat to 100°C for 2–16 hours.

  • Filtration: Filter through a celite pad (to remove Pd black) and concentrate.

Data Comparison: Reaction Conditions
ParameterStandard

Acid-Catalyzed

Buchwald-Hartwig
Active Species Neutral PyrimidineCationic PyrimidiniumPd(II)-Aryl Complex
Leaving Group Pref. F >> Cl

Br
F > Cl > BrBr > Cl >> F
Electronic Req. Electron-Poor RingTolerates Electron-RichTolerates Electron-Rich
Main Failure Mode Low Reactivity (Sterics/Electronics)Salt formation with nucleophileCatalyst Poisoning /

Typical Yield 10-40% (for 4-Br)60-85%70-95%

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reactivity of pyrimidines).

  • Rohrbach, S.; Smith, A. J.; O'Hagan, D. "The Element Effect in Nucleophilic Aromatic Substitution." Z. Naturforsch. B, 2019.[11] (Explaining the F > Br reactivity order).

  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates."[14] J. Med.[14] Chem., 2011, 54, 3451. (Usage of SnAr vs Buchwald in pharma).

  • Pennington, T. D. et al. "Acid-Catalyzed Nucleophilic Aromatic Substitution of 2-Chloropyrimidines." J. Org. Chem.
  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011, 2, 27-50.

Sources

Technical Support Center: Solubility Optimization for Chloromethoxyphenyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-PYR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "Brick Dust" phenomenon. Chloromethoxyphenyl pyrimidines are notorious in medicinal chemistry. They combine a lipophilic, electron-withdrawing chlorophenyl group with a polar, planar pyrimidine core.

The Root Cause: This specific structural motif creates a "perfect storm" for solubility failure:

  • High Lattice Energy: The planar pyrimidine ring facilitates strong

    
    -
    
    
    
    stacking.
  • Lipophilicity: The chloro- substituent increases logP (hydrophobicity), repelling water.

  • Electrostatics: The methoxy group (electron donor) and chloro group (electron withdrawer) create a dual electrostatic potential that can lock molecules into a stable crystal lattice, resisting solvation [1].

This guide provides a self-validating system to overcome these thermodynamic barriers.

Module 1: Solvent Selection Strategy (Hansen Logic)

Do not rely on "like dissolves like" alone. You must match the Hansen Solubility Parameters (HSP) of your solvent to your solute.

The Three-Component System

To dissolve these pyrimidines, the solvent must overcome three specific energy barriers:

  • 
     (Dispersion): Van der Waals forces (High in chlorophenyl groups).
    
  • 
     (Polarity): Dipole-dipole interactions (High in the pyrimidine core).
    
  • 
     (Hydrogen Bonding): The pyrimidine nitrogens are H-bond acceptors.
    
Recommended Solvent Tier List
SolventRole

(Polarity)

(H-Bond)
Suitability
DMSO Primary StockHighMediumBest. Breaks lattice via dipole interactions.
DMF AlternativeHighMediumGood. Use if compound reacts with DMSO.
DMAc Power SolventHighMediumExcellent. Often dissolves "brick dust" better than DMSO.
DCM ExtractionLowLowPoor. Good for lipophilic parts, fails to solvate the core.
Methanol Co-solventHighHighVariable. Good H-bond donor, but poor for the lipophilic chloro-ring.

Module 2: Visual Troubleshooting Workflows

Workflow A: Solvent Selection Decision Tree

Use this logic to select the correct solvent system based on your application.

SolventSelection Start START: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemRxn Chemical Synthesis / Purification Start->ChemRxn CheckSens Is Assay DMSO Sensitive? BioAssay->CheckSens DCM_MeOH DCM:MeOH (9:1) for Chromatography ChemRxn->DCM_MeOH Purification THF THF or 2-MeTHF (Aprotic Rxns) ChemRxn->THF Reaction DMSO Use 100% DMSO (Max 20mM Stock) CheckSens->DMSO No (<0.5% final) DMAc Use DMAc or NMP (Check Toxicity) CheckSens->DMAc Yes/Precipitates

Figure 1: Decision matrix for selecting the optimal solvent based on downstream application constraints.

Workflow B: Troubleshooting Precipitation (The "Crash Out")

If your compound precipitates upon dilution into aqueous media, follow this recovery path.

PrecipitationFix Issue Issue: Precipitation on Dilution CheckConc Check Final Conc. Is it > Kinetic Sol? Issue->CheckConc StepDil Action: Intermediate Dilution Step CheckConc->StepDil No Fail Redesign Structure (Salt/Prodrug) CheckConc->Fail Yes Surfactant Action: Add 0.05% Tween-80 or PEG400 StepDil->Surfactant Cloudy Success Solution Stable StepDil->Success Clear Surfactant->Success Clear Surfactant->Fail Cloudy

Figure 2: Step-by-step troubleshooting for compound precipitation during aqueous dilution.

Module 3: Experimental Protocols

Protocol 1: The "Golden Solvent" Stock Preparation

Standard DMSO stocks often fail for these pyrimidines due to water uptake (DMSO is hygroscopic).

Objective: Create a stable 10mM stock solution.

  • Weighing: Weigh 5-10 mg of compound into a glass vial (avoid plastic; plasticizers can leach).

  • Solvent Addition: Add Anhydrous DMSO.

    • Critical Step: If the compound floats or clumps, do not add more solvent yet.

  • Disruption:

    • Sonicate in a water bath at 40°C for 10 minutes. The heat disrupts the lattice energy; sonication breaks aggregates.

    • Visual Check: Hold against a light. If "shimmering" (Schlieren lines) persists, it is not fully dissolved.

  • The "Spike" (Optional): If 100% DMSO fails, add 5% (v/v) TFA (Trifluoroacetic acid) only if your assay tolerates acidity. This protonates the pyrimidine nitrogen, instantly increasing polarity.

Protocol 2: Kinetic Solubility Determination

Do not assume thermodynamic solubility (equilibrium) equals kinetic solubility (fast dilution).

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Buffer: PBS (pH 7.4).

  • Spike: Add 2 µL of Stock to 98 µL of Buffer (Final: 200 µM, 2% DMSO) in a 96-well plate.

  • Incubate: Shake at 500 rpm for 90 minutes at Room Temp.

  • Filter: Filter using a 0.45 µm PVDF filter plate to remove micro-precipitates.

  • Analyze: Measure UV absorbance at

    
     (usually 250-280 nm for pyrimidines) or analyze via LC-MS.
    
  • Calculate:

    
    
    

Frequently Asked Questions (FAQ)

Q: My compound dissolves in hot DMSO but precipitates when it cools. Why? A: You have created a supersaturated solution . The heat provided enough energy to break the crystal lattice, but at room temperature, the lattice energy dominates again.

  • Fix: Reduce the concentration by 50%. Supersaturation is metastable and dangerous for assay reproducibility.

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While ethanol is a hydrogen bond donor, it lacks the dipolar aprotic power to solvate the lipophilic chlorophenyl ring effectively. The compound will likely form a suspension rather than a solution.

Q: Why does my compound "oil out" instead of crystallizing? A: This is common with chloromethoxyphenyl derivatives. Upon adding water, the lipophilic parts aggregate rapidly into amorphous droplets before they can organize into a crystal.

  • Fix: Add a surfactant (e.g., 0.1% Pluronic F-127) to the aqueous buffer before adding the compound stock. This stabilizes the droplets.

Q: I see a "phantom peak" in my LC-MS after dissolving in Methanol. A: Pyrimidines with electron-withdrawing groups (like chloro) can be susceptible to nucleophilic attack by methoxide (from methanol) over time.

  • Fix: Switch to Acetonitrile (ACN) for your LC-MS mobile phase or sample preparation.

References

  • Parallels between the chloro and methoxy groups for potency optimization. Source: PubMed Central (PMC). URL:[Link] Relevance: Explains the dual electrostatic nature of Cl and OMe groups driving lattice stability.

  • Compound precipitation in high-concentration DMSO solutions. Source: Journal of Biomolecular Screening (via PubMed). URL:[Link] Relevance: Discusses the impact of freeze-thaw cycles and water uptake on stock stability.

  • Improvement in Aqueous Solubility... by Disruption of Molecular Planarity. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Relevance: Provides the theoretical basis for why planar pyrimidines are difficult to dissolve and how structural modification affects it.

  • Hansen Solubility Parameters (HSP). Source: Wikipedia (General Principle Reference). URL:[Link] Relevance: Foundation for the solvent selection module.

Technical Support Center: Minimizing Homocoupling in Biaryl Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of biaryl pyrimidines. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the persistent challenge of homocoupling side reactions in cross-coupling methodologies. Our focus is to provide not only procedural solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding homocoupling during biaryl pyrimidine synthesis.

Q1: What is homocoupling, and why is it a problem in my biaryl pyrimidine synthesis?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where two identical molecules of the organoboron reagent (e.g., a pyrimidine boronic acid) react with each other to form a symmetrical biaryl impurity.[1][2] This side reaction consumes your valuable starting material, reduces the yield of the desired unsymmetrical biaryl pyrimidine, and complicates purification, as the homocoupled product often has similar chromatographic properties to the target compound.

Q2: I'm observing a significant amount of a symmetrical bipyrimidine byproduct. What is the most likely cause?

A2: The presence of molecular oxygen is a primary culprit for the homocoupling of boronic acids.[1][3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that favors the coupling of two boronic acid molecules.[4] Inadequate degassing of your reaction mixture is a common reason for this issue.[1]

Q3: Can my choice of palladium catalyst influence the extent of homocoupling?

A3: Absolutely. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species for the main catalytic cycle to begin.[4][5] This reduction process can sometimes involve the homocoupling of two boronic acid molecules.[4] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that generates the active catalyst more reliably can sometimes mitigate this.[5]

Q4: How does the base I use affect homocoupling?

A4: The base is crucial for activating the boronic acid to facilitate transmetalation.[6][7] However, the choice and strength of the base can also influence side reactions. The effectiveness of a base is often dependent on the solvent and substrates.[5] In some cases, an inappropriate base can contribute to conditions that favor homocoupling.

Q5: Are there alternative coupling reactions to Suzuki-Miyaura for synthesizing biaryl pyrimidines that are less prone to homocoupling?

A5: Yes, other cross-coupling reactions can be employed for biaryl synthesis. The Stille coupling, which uses organotin reagents, is a viable alternative.[8] While organotin compounds have toxicity concerns, they can be less susceptible to homocoupling under certain conditions.[8] The Hiyama coupling, utilizing organosilanes, is another option.[9] Additionally, C-H activation strategies are an emerging area for biaryl synthesis that can avoid pre-functionalized starting materials altogether.[10]

II. In-Depth Troubleshooting Guides

This section provides a more detailed analysis of the factors influencing homocoupling and actionable strategies to minimize it.

Understanding the Mechanism of Homocoupling

To effectively combat homocoupling, it is essential to understand its mechanistic origins. In the context of a Suzuki-Miyaura reaction, homocoupling is often initiated by the presence of Pd(II) species, which can arise from the use of a Pd(II) precatalyst or through the oxidation of the active Pd(0) catalyst by residual oxygen.[4][11]

The proposed mechanism for oxygen-induced homocoupling involves the reaction of the Pd(II) species with two molecules of the boronic acid, leading to the formation of a symmetrical biaryl and the regeneration of a Pd(0) species that can then enter the desired cross-coupling cycle.[4]

Homocoupling_Mechanism cluster_homocoupling Homocoupling Side Reaction Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Product Pd(0)_ox Pd(0) Pd(II) Pd(II) Pd(0)_ox->Pd(II) Oxidation (O2) Ar'-Pd(II)-B(OR)2 Ar'-Pd(II)-B(OR)2 Pd(II)->Ar'-Pd(II)-B(OR)2 First Transmetalation (Ar'-B(OR)2) Ar'-Pd(II)-Ar' Ar'-Pd(II)-Ar' Ar'-Pd(II)-B(OR)2->Ar'-Pd(II)-Ar' Second Transmetalation (Ar'-B(OR)2) Ar'-Pd(II)-Ar'->Pd(0)_ox Reductive Elimination Homocoupling_Product Ar'-Ar' Ar'-Pd(II)-Ar'->Homocoupling_Product

Caption: Catalytic cycles for Suzuki coupling and homocoupling.

The Critical Role of Degassing

As oxygen is a key promoter of homocoupling, rigorous exclusion of dissolved oxygen from the reaction mixture is paramount.[3][11]

Protocol: Effective Degassing of Reaction Mixtures
  • Assemble the Reaction Vessel: Combine all solid reagents (aryl halide, boronic acid, base, and catalyst) in the reaction flask equipped with a stir bar.

  • Solvent Addition: Add the solvent to the flask.

  • Inert Gas Sparge: Insert a long needle connected to a source of inert gas (argon or nitrogen) below the surface of the solvent. Bubble the gas through the solution for 15-30 minutes while stirring.[5]

  • Freeze-Pump-Thaw (for highly sensitive reactions):

    • Freeze the mixture using a liquid nitrogen bath.

    • Evacuate the flask under high vacuum.

    • Close the flask to the vacuum and thaw the mixture.

    • Repeat this cycle three times.[5]

  • Maintain Inert Atmosphere: After degassing, maintain a positive pressure of the inert gas throughout the reaction.

Strategic Selection of Reaction Components

The choice of catalyst, ligand, base, and solvent can significantly impact the prevalence of homocoupling.

Catalyst and Ligand Selection

The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the elementary steps in the catalytic cycle.[12]

  • Electron-rich and Bulky Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or bulky N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step over side reactions.[6][13]

  • Precatalyst Choice: Consider using well-defined palladium precatalysts, such as those developed by Buchwald, which can lead to more controlled initiation and potentially less homocoupling.[14]

Base and Solvent Optimization

The interplay between the base and solvent is critical for efficient Suzuki-Miyaura coupling.[15]

  • Base Screening: If homocoupling is an issue, screening different bases is recommended. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] The solubility of the base in the chosen solvent system can affect its efficacy.

  • Solvent Systems: Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently used.[7] The water component is often necessary to dissolve the inorganic base. The ratio of organic solvent to water can be optimized to improve reaction performance.[15]

Table 1: Troubleshooting Guide for Reaction Component Selection
IssuePotential CauseRecommended Action
High levels of homocoupling Presence of oxygenRigorously degas the reaction mixture.[5][11]
Inefficient Pd(II) to Pd(0) reductionUse a Pd(0) source or a modern precatalyst.[5]
Suboptimal ligandScreen electron-rich, bulky phosphine or NHC ligands.[6][13]
Sluggish or incomplete reaction Poor solubility of reagentsScreen different solvents or solvent mixtures.[16]
Ineffective baseScreen alternative inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[5]
Catalyst deactivationEnsure high purity of all reagents and solvents.
Alternative Cross-Coupling Strategies

When homocoupling remains a persistent issue in Suzuki-Miyaura reactions, exploring alternative C-C bond-forming strategies is a prudent approach.

Stille Coupling

The Stille coupling utilizes organostannanes as the organometallic partner.[8]

  • Advantages: Organostannanes are often stable to air and moisture, and the reaction conditions can be mild and compatible with a wide range of functional groups.[17]

  • Disadvantages: The primary drawback is the toxicity of organotin compounds.[8]

Buchwald-Hartwig Amination Analogy

While the Buchwald-Hartwig amination is a C-N bond-forming reaction, the principles of ligand design and catalyst development from this field can provide insights into minimizing side reactions in C-C couplings.[18][19] The development of highly active and selective catalyst systems for C-N coupling underscores the importance of the ligand sphere around the metal center in controlling reactivity.[20][21]

Caption: Troubleshooting workflow for minimizing homocoupling.

III. Concluding Remarks

Minimizing homocoupling in the synthesis of biaryl pyrimidines is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying mechanisms and carefully optimizing reaction parameters—particularly through the rigorous exclusion of oxygen and the strategic selection of catalysts, ligands, and bases—researchers can significantly improve the efficiency and selectivity of their cross-coupling reactions. When Suzuki-Miyaura coupling proves intractable, a willingness to explore alternative methodologies such as the Stille coupling can provide a viable path forward.

IV. References

  • Adamo, C., et al. (2006). On the Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction. Organometallics, 25(21), 4994-5002. Available from: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

Sources

Technical Support Center: Workup Procedures for Halogenated Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of halogenated pyrimidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a workup in the context of halogenated pyrimidine synthesis?

A1: The workup is a critical multi-step process following the completion of a chemical reaction. Its main objectives are to separate the desired halogenated pyrimidine from the reaction mixture, which includes unreacted starting materials, reagents, catalysts, and byproducts. A properly executed workup is essential for obtaining a pure product and ensuring the success of subsequent purification steps like column chromatography or recrystallization.

Q2: Why is temperature control important when quenching a reaction for halogenated pyrimidines?

A2: Many halogenation reactions are highly exothermic. Quenching, the process of deactivating any remaining reactive reagents, can also generate significant heat. Without proper temperature control, typically by performing the quench in an ice bath, the excess heat can lead to the degradation of the desired product or the formation of unwanted side products. This is particularly crucial when working with reactive reagents like phosphorus oxychloride (POCl₃) or strong acids.

Q3: What are the most common safety precautions to take when working with halogenated pyrimidines and their reagents?

A3: Safety is paramount. Always handle halogenated solvents and reagents within a certified chemical fume hood.[1] Personal protective equipment (PPE) is mandatory and should include nitrile rubber gloves (double-gloving may be necessary), ANSI-approved chemical splash goggles, and a flame-resistant lab coat.[1][2] It is also critical to have an emergency shower and eyewash station readily accessible.[2] Be aware of the specific hazards of the reagents you are using, such as the corrosivity and water-reactivity of POCl₃ or the toxicity of bromine.

Q4: How do I choose an appropriate solvent for liquid-liquid extraction of my halogenated pyrimidine?

A4: The choice of solvent depends on the polarity and solubility of your target compound. Common extraction solvents for halogenated pyrimidines include dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform. The ideal solvent should readily dissolve your product while being immiscible with the aqueous layer and having a low boiling point for easy removal later. For instance, after a bromination reaction in dichloromethane, a simple aqueous workup can often yield a pure product without the need for solvent evaporation first.

Q5: My halogenated pyrimidine seems to be stuck in the aqueous layer during extraction. What could be the cause?

A5: This issue often arises due to the pH of the aqueous layer. Pyrimidine derivatives are basic and can be protonated in acidic conditions, forming salts that are highly soluble in water. To extract your product into the organic layer, you may need to neutralize the aqueous layer or make it slightly basic with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates the pyrimidine, making it less water-soluble and more soluble in the organic solvent.

Troubleshooting Guides

Issue 1: Low Yield of Brominated Pyrimidine

If you are experiencing a poor yield of your desired brominated pyrimidine, consider the following potential causes and solutions.

Possible Cause Explanation & Recommended Solution
Over-bromination The formation of multiple brominated products can occur if the stoichiometry of the brominating agent is not carefully controlled. Solution: Use 1.0 to 1.1 equivalents of N-bromosuccinimide (NBS) for mono-bromination and add it portion-wise to the reaction mixture.[3]
Sub-optimal Reaction Conditions The reaction conditions for bromination can be sensitive. For example, when using sodium monobromoisocyanurate (SMBI), the solvent system and additives are crucial.[3][4] Solution: Screen different solvent systems. For instance, SMBI has been used effectively in a 10% H₂O-CH₃CN mixture.[4] Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[5]
Incomplete Reaction The reaction may not have gone to completion. Solution: Increase the reaction time or moderately raise the temperature, while monitoring for product degradation via TLC.[5]
Product Loss During Workup As mentioned in the FAQs, your product may be retained in the aqueous layer if it is protonated. Solution: Carefully adjust the pH of the aqueous layer to be neutral or slightly basic before extraction.
Issue 2: Purification Challenges with Fluorinated Pyrimidines

Fluorinated pyrimidines can present unique purification challenges, including the separation of diastereomers and the removal of stubborn impurities.[6]

Possible Cause Explanation & Recommended Solution
Presence of Diastereomers Reactions like the Reformatsky and Aldol can produce diastereomers that are difficult to separate.[6] Solution: While challenging, separation by silica gel column chromatography is often possible with careful selection of the eluent system.[6] Alternatively, selective crystallization by screening various solvent systems can be a powerful technique for larger-scale separation.[6]
Multiple Impurities Multi-step syntheses, such as that for capecitabine, can introduce impurities at various stages.[6] Solution: Effective purification is key. A thorough analysis of the impurity profile by LC-MS or other analytical techniques can help in designing an appropriate purification strategy, which may involve a combination of column chromatography and recrystallization.
Inappropriate Placement of Fluorine While fluorine is a valuable substituent, its inappropriate placement can lead to instability and the formation of toxic metabolites.[7] Solution: During the design phase, consider the potential for metabolic defluorination. If instability is observed during workup, minimize exposure to harsh acidic or basic conditions.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Bromination Reaction

This protocol outlines a standard procedure for working up a reaction after brominating a pyrimidine derivative with NBS in an organic solvent like dichloromethane (CH₂Cl₂).

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Quench the Reaction: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. The disappearance of the bromine's color indicates the completion of the quench.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The organic layer (CH₂Cl₂) will typically be the bottom layer.

  • Wash the Organic Layer:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

    • Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any remaining water.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Workup for Iodination of Pyrimidines

This protocol is adapted for the iodination of pyrimidines using molecular iodine (I₂) and a silver salt like AgNO₃ under solvent-free conditions.[8][9]

Step-by-Step Methodology:

  • Quench Unreacted Iodine: After the reaction is complete (typically 20-30 minutes as confirmed by TLC), add a saturated solution of sodium thiosulfate (5 mL) to the solid reaction mixture to remove any unreacted iodine.[8]

  • Isolate the Solid: The remaining solid, containing the product and silver salts, is then separated by filtration.

  • Dissolve and Filter: The solid is dissolved in an appropriate organic solvent in which the iodinated pyrimidine is soluble but the silver salts (like AgI) are not.

  • Concentrate and Purify: The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified, typically by recrystallization.

Visualized Workflows

G

G

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Brominated Pyrimidines with Reduced Hazard.
  • Desai, N. C., Bhatt, N., & Somani, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
  • Kumar, R., Sharma, P., & Gupta, A. (2009). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 50(48), 6691-6693.
  • Pathak, T., & Kumar, R. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 17(10), 11937-11953.
  • Benchchem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.
  • Google Patents. (n.d.). Process for bromination of pyrimidine.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • National Institutes of Health. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • PubMed. (2022). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Plasma Science and Fusion Center. (1998). PSFC Halogenated Solvents.
  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.
  • Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Balasubramaniyam, T., Kim, B. S., Pallavi, B., Jin, H. S., Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals.
  • bioRxiv. (2021). De Novo Pyrimidine Synthesis is a Targetable Vulnerability in IDH Mutant Glioma.
  • ResearchGate. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation.
  • National Institutes of Health. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.

Sources

Controlling regioselectivity in 4,6-functionalized pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Functionalization Topic: Controlling Regioselectivity in 4,6-Functionalized Pyrimidine Synthesis Ticket ID: PYR-REGIO-46 Status: Active

Introduction: The Symmetry Challenge

Welcome to the Pyrimidine Synthesis Support Center. This guide addresses the specific challenges of functionalizing the 4- and 6-positions of the pyrimidine core.

Whether you are starting with 4,6-dichloropyrimidine (symmetric) or 2,4,6-trichloropyrimidine (asymmetric environment), the primary chemical challenge is symmetry breaking and electronic deactivation .

  • The Trap: In 4,6-dichloropyrimidine, C4 and C6 are chemically equivalent. Once a nucleophile is added to C4, the ring becomes electron-rich (deactivated), making the second addition at C6 significantly more difficult.

  • The Goal: To achieve high-yield mono-functionalization (A-B-C pattern) without generating inseparable bis-addition byproducts.

Module 1: Troubleshooting (Nucleophilic Aromatic Substitution)

Current Issue: I am trying to mono-substitute 4,6-dichloropyrimidine with an amine, but I get a mixture of starting material, mono-product, and bis-product.

Diagnostic Protocol: Controlling the First Addition

The key to mono-selectivity is manipulating the reaction kinetics so that the rate of the first addition (


) is significantly faster than the second (

).
VariableRecommendationMechanistic Rationale
Stoichiometry 0.90 - 0.95 eq. of NucleophileNever use 1.0+ eq. Starving the reaction of nucleophile ensures the highly reactive starting material consumes it all before the mono-product can compete.
Temperature -78°C to 0°C Lower temperatures amplify the activation energy difference (

) between the starting material and the deactivated mono-product.
Solvent THF or Ethanol (Avoid DMF/DMSO)Precipitation Principle: The mono-substituted HCl salt is often less soluble in THF/EtOH than in DMF. If the product precipitates, it is removed from the solution phase, preventing over-reaction.
Addition Mode Dropwise (Syringe Pump) High local concentration of nucleophile favors bis-addition. Add the nucleophile slowly to the pyrimidine solution.
FAQ: Why did my reaction stop after the first addition?

A: This is the "Deactivation Effect." Pyrimidines are electron-deficient. When you substitute a chlorine (electron-withdrawing) with an amine or alkoxide (electron-donating via resonance), you raise the LUMO energy of the ring.

  • Solution for Step 2: To install the second group at C6, you must switch to forcing conditions :

    • Increase temperature (Reflux in n-BuOH or Dioxane).

    • Use a stronger base (e.g., NaH or LiHMDS) if the nucleophile is weak.

    • Add a Lewis Acid catalyst (

      
      ) to activate the nitrogen.
      

Module 2: Visualizing the Selectivity Pathway

The following decision tree illustrates the standard reactivity hierarchy for 2,4,6-trichloropyrimidine , which is the most common precursor for 4,6-functionalized scaffolds.

PyrimidineSelectivity Start 2,4,6-Trichloropyrimidine Step1 Step 1: Nucleophile (1 eq) Start->Step1 C4_Product Major: 4-Substituted-2,6-dichloro (Para-quinoid intermediate favored) Step1->C4_Product Standard S_NAr (THF, amine, 0°C) C2_Product Minor/Rare: 2-Substituted (Requires specific H-bond directing) Step1->C2_Product Directed S_NAr (Alkoxides, non-polar) Step2 Step 2: Nucleophile (2nd eq, Higher Temp) C4_Product->Step2 C6_Product 4,6-Disubstituted-2-chloro (Steric relief favored) Step2->C6_Product Standard Order C2_Sub_2 2,4-Disubstituted-6-chloro (Less common) Step2->C2_Sub_2 Rare

Figure 1: Reactivity hierarchy for 2,4,6-trichloropyrimidine. Note that C4/C6 are preferred over C2 due to the stability of the para-quinoid Meisenheimer complex.

Module 3: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Current Issue: I am performing a Suzuki coupling on 4,6-dichloropyrimidine. I want to couple at C4 only, but I see significant bis-coupling.

Troubleshooting Matrix: Ligand & Condition Effects

Unlike


, where electronics dominate, Pd-catalyzed coupling is heavily influenced by steric bulk and the oxidative addition rate.
ParameterOptimization StrategyTechnical Insight
Catalyst System Pd(PPh3)4 (5 mol%) Standard tetrakis is often superior to highly active Buchwald precatalysts for limiting reactivity to mono-coupling.
Solvent System Dioxane/H2O (3:1) Aqueous mixtures facilitate the solubility of the inorganic base but keeping the organic fraction high helps solvate the Pd-complex.
Base Choice Carbonate (

) vs Phosphate (

)
Use

(weaker) for mono-selectivity. Use

(stronger) only if pushing for bis-coupling.
Ligand-Free "Jeffery Conditions" Using PdCl2 + TBAB (Phase Transfer Catalyst) without phosphine ligands has been shown to enhance mono-selectivity (>99:1) in similar dichloro-heterocycles [3].[1][2][3][4][5]

Critical Protocol: The "Reverse Addition" For strict mono-coupling:

  • Dissolve Pd-catalyst and 4,6-dichloropyrimidine in the solvent.

  • Heat to reaction temperature.

  • Slowly add the Boronic Acid (dissolved in solvent) via syringe pump over 2–4 hours.

    • Why? This keeps the concentration of boronic acid low relative to the dichloride, statistically favoring the reaction with the excess starting material.

Module 4: Advanced Regiocontrol (The "Dichotomy")

Question: Literature suggests C4 is reactive, but I isolated the C2-substituted product. Why?

This is a known phenomenon called the Regioselectivity Dichotomy . While C4 is electronically favored (para-like resonance), C2 can be targeted via Directed


 .
  • Mechanism: If your nucleophile can form a hydrogen bond with a substituent at C2 (like a sulfone) or if the transition state involves coordination with the ring nitrogens, C2 attack becomes favorable.

  • Solvent Switch:

    • Polar Aprotic (DMSO/DMF): Separates ion pairs. Favors "naked" nucleophile attack at the most electrophilic site (C4 ).

    • Non-Polar/Protic (Toluene/MeOH): Promotes hydrogen bonding and tight ion pairing. Can shift selectivity to C2 if directing groups are present [1, 2].[3]

References

  • Understanding the Highly Variable Regioselectivity in SnAr Reaction of Dichloropyrimidines. WuXi AppTec. Source:[Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. Source:[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. PMC (NIH). Source:[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI. Source:[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed. Source:[Link]

Sources

Validation & Comparative

13C NMR shift assignments for 4-bromo-6-arylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical comparison and assignment workflow for the 13C NMR characterization of 4-bromo-6-arylpyrimidines. It addresses the specific challenge of distinguishing regioisomers (4-bromo-6-aryl vs. 2-bromo-4-aryl) and assigning quaternary carbons in the pyrimidine core.

Executive Summary & Core Challenge

In medicinal chemistry, 4-bromo-6-arylpyrimidines are critical scaffolds for Suzuki-Miyaura coupling to generate trisubstituted libraries. The primary analytical challenge is the unambiguous assignment of the pyrimidine carbons, particularly distinguishing C4 (C-Br) from C6 (C-Aryl) and C2 .

Standard 1D 13C NMR is insufficient due to the proximity of chemical shifts for C2, C4, and C6 (all quaternary,


 150–170 ppm). This guide establishes a self-validating assignment protocol  using 2D NMR (HMBC) and substituent-induced shift logic.

Comparative Assignment Guide

The following table synthesizes experimental data ranges for 4-bromo-6-arylpyrimidines in CDCl₃ . These values serve as a baseline for assignment.

Table 1: Characteristic 13C NMR Shifts (CDCl₃)
Carbon PositionTypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic
C2 Quaternary157.0 – 159.0 AbsentFlanked by two nitrogens; typically the most deshielded unless C4/C6 bears a strong electron-donating group.
C4 (C-Br) Quaternary150.0 – 154.0 AbsentHeavy Atom Effect: The bromine atom exerts a shielding effect relative to the aryl-substituted carbon.
C6 (C-Aryl) Quaternary162.0 – 166.0 AbsentDeshielded by conjugation with the aryl ring. Shows HMBC correlation to aryl ortho protons.
C5 Methine (CH)116.0 – 122.0 Positive (+)The Anchor Signal. The only pyrimidine ring carbon coupled to a proton. Appears significantly upfield.
Aryl C-1' Quaternary135.0 – 138.0 AbsentIpso carbon of the phenyl ring attached to C6.
Aryl C-2'/6' Methine (CH)126.0 – 130.0 Positive (+)Ortho protons of the aryl ring. Critical for HMBC connectivity.

Note: Shifts may vary by ±2 ppm depending on the electronic nature of the aryl substituent (e.g., p-OMe vs. p-CF₃).

Mechanistic Assignment Workflow

Reliable assignment requires correlating the proton signals to the carbon skeleton. The H5 proton is the "Golden Key" for solving this structure.

The "Golden Key" Protocol
  • Identify H5: Locate the singlet in the 1H NMR spectrum (

    
     7.5 – 8.0 ppm). It is the only pyrimidine ring proton.
    
  • Anchor C5: Use HSQC to identify the carbon directly attached to H5. This is C5 (

    
     ~118 ppm).
    
  • Distinguish C4 vs. C6 (HMBC):

    • H5 will show strong 3-bond correlations (

      
      ) to both C4  and C6 .
      
    • Differentiation: Look for the Aryl Ortho Protons (H-2'/6') . These protons will show a strong

      
       correlation to C6  but NO correlation to C4 .
      
    • Result: The quaternary carbon correlating with both H5 and Aryl-H is C6 . The quaternary carbon correlating only with H5 (and potentially C2-H if available) is C4 .

Visualization: HMBC Connectivity Logic

HMBC_Assignment cluster_legend Logic Flow H5 H5 Proton (Singlet, ~7.8 ppm) C5 C5 Carbon (~118 ppm) H5->C5 HSQC (1J) C4 C4 (C-Br) (~152 ppm) H5->C4 HMBC (2J/3J) C6 C6 (C-Aryl) (~164 ppm) H5->C6 HMBC (2J/3J) H_Aryl Aryl Ortho Protons (H-2'/6') H_Aryl->C4 No Correlation H_Aryl->C6 HMBC (3J) DEFINITIVE LINK

Caption: HMBC correlation network. The correlation from Aryl Ortho Protons to C6 is the definitive step to distinguish it from C4.

Experimental Methodology

To ensure reproducibility and accurate assignment, follow this synthesis and characterization protocol.

A. Synthesis (Regioselective Suzuki Coupling)
  • Precursor: 4,6-Dibromopyrimidine.

  • Reagents: Aryl boronic acid (1.05 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Conditions: Reflux under N₂ for 8-12 hours.

  • Purification: Column chromatography (Hexane/EtOAc).

  • Selectivity: The first coupling occurs preferentially at the less hindered position, but for 4,6-dibromo, statistical coupling yields the mono-aryl product. The 4-bromo-6-aryl product is chemically equivalent to 4-aryl-6-bromo due to symmetry of the starting material, unless C2 is substituted.

B. NMR Acquisition Parameters

For unambiguous assignment of quaternary carbons (C2, C4, C6), optimize for sensitivity:

  • Frequency: 100 MHz or higher (for 13C).

  • Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is poor; note DMSO signals at

    
     39.5).
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons have long T1 relaxation times; a short D1 will suppress their signals, making C4/C6 invisible.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135 (to distinguish C5).

Comparison with Alternatives

Feature4-Bromo-6-Arylpyrimidine 4,6-Dibromopyrimidine (Start Material) 4,6-Diarylpyrimidine (Bis-coupled)
C4/C6 Shift Distinct (

152 vs 164)
Equivalent (

~150)
Equivalent (

~164)
Symmetry Asymmetric (Cs)Symmetric (C2v)Symmetric (C2v)
H5 Signal SingletSingletSinglet
Key ID HMBC AsymmetrySingle C4/C6 signalSingle C4/C6 signal

References

  • Regioselective Synthesis and NMR Characteriz

    • Source: ResearchGate - Synthesis of Potential Pyrimidine Deriv
    • URL:[Link]

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines

    • Source: ResearchG
    • URL:[Link]

  • HMBC and HSQC Pulse Sequences for Structural Elucid

    • Source: Columbia University NMR Facility
    • URL:[Link]

  • 13C NMR Chemical Shift Data for Pyrimidine Derivatives Source: ChemicalBook - Pyrimidine 13C NMR Spectrum

A Researcher's Guide to Interpreting FTIR Spectra of Aryl-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate molecular structure of novel compounds is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful and accessible tool for the structural elucidation of synthesized molecules, such as the pharmacologically significant aryl-pyrimidine derivatives.[1][2] This guide provides an in-depth comparison of the characteristic FTIR peaks for this class of compounds, supported by experimental data and interpretive insights to aid in your research.

Pyrimidine, a fundamental component of nucleic acids, forms the structural core of numerous bioactive molecules.[3][4] When coupled with an aryl substituent, the resulting derivatives present a rich field for drug discovery, with applications ranging from anticancer to antimicrobial agents.[3][5] FTIR spectroscopy is instrumental in confirming the successful synthesis and purity of these derivatives by identifying their key functional groups and vibrational modes.[1][2]

Understanding the Vibrational Landscape of Aryl-Pyrimidines

The FTIR spectrum of an aryl-pyrimidine derivative is a composite of the vibrational modes of the pyrimidine ring, the aryl ring, and any functional groups attached to them. The position, intensity, and shape of the absorption bands provide a molecular fingerprint.[6]

A typical analysis of an FTIR spectrum can be broken down into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[6][7] The functional group region is often the first point of examination for identifying key bonds like N-H, O-H, C-H, and C=O.[7] The fingerprint region, with its complex array of peaks, is unique to each molecule and is invaluable for confirming the overall structure by comparison with reference spectra.[6][7]

Comparative Analysis of Characteristic FTIR Peaks

The following table summarizes the key FTIR absorption bands for aryl-pyrimidine derivatives, with specific examples to illustrate the influence of various substituents.

Wavenumber Range (cm⁻¹)Vibrational ModeDescription & Comparative Insights
3500-3200 N-H stretchingThe presence of amino (-NH₂) or secondary amine (-NH-) groups on the pyrimidine ring gives rise to characteristic peaks in this region. For example, 2-amino-4,6-dimethylpyrimidine exhibits strong N-H stretching vibrations between 3300-3400 cm⁻¹.[1][8] The number of peaks can indicate a primary (two peaks) or secondary (one peak) amine.
3200-3000 Aromatic C-H stretchingThese peaks, typically of medium to weak intensity, are characteristic of the C-H bonds on both the aryl and pyrimidine rings. Their presence confirms the aromatic nature of the compound.[9]
3000-2850 Aliphatic C-H stretchingFor derivatives containing alkyl substituents, such as the methyl groups in 2-amino-4,6-dimethylpyrimidine, C-H stretching bands appear in this region.[1][8]
1750-1650 C=O stretchingThe presence of a carbonyl group, as seen in derivatives like 5-fluorouracil, results in a strong absorption band in this range. 5-fluorouracil, with two keto groups, shows distinct C=O stretches at 1720 cm⁻¹ and 1660 cm⁻¹.[1]
1650-1550 C=N & C=C stretchingAromatic ring stretching vibrations from both the pyrimidine and aryl rings appear here. The C=N stretching of the pyrimidine ring is a key identifier and is often observed between 1600-1650 cm⁻¹.[1] These bands can be numerous and are useful for confirming the heterocyclic aromatic system.
1500-1400 Aromatic C=C stretchingFurther skeletal vibrations of the aromatic rings are found in this region.
1350-1200 C-N stretchingThe stretching vibrations of the C-N bonds within the pyrimidine ring and between the ring and any amino substituents are located here. For 2-amino-4,6-dimethylpyrimidine, C-N stretching is noted between 1200-1350 cm⁻¹.[1][8]
Below 1000 C-H out-of-plane bendingThese bands can be indicative of the substitution pattern on the aryl ring.

Visualizing the Molecular Structure and Analytical Workflow

To better understand the relationship between the molecular structure and the resulting FTIR spectrum, a generalized structure of an aryl-pyrimidine derivative is presented below, highlighting the key bonds responsible for the characteristic vibrational modes.

Caption: Generalized structure of an aryl-pyrimidine derivative highlighting key bonds.

The process of analyzing an unknown aryl-pyrimidine derivative using FTIR spectroscopy follows a logical workflow, from sample preparation to spectral interpretation and data comparison.

A Sample Preparation (e.g., KBr pellet) B FTIR Data Acquisition (4000-400 cm⁻¹) A->B C Identify Functional Groups (4000-1500 cm⁻¹) B->C D Analyze Fingerprint Region (1500-400 cm⁻¹) C->D F Structural Elucidation C->F E Compare with Reference Spectra D->E E->F

Sources

Comprehensive Guide to UV-Vis Absorption Spectra of Biaryl Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Pyrimidine Scaffold

In modern drug discovery, particularly within kinase inhibitor development (e.g., Imatinib, Pazopanib), the biaryl pyrimidine scaffold is a cornerstone pharmacophore.[1] Its ubiquity arises from the pyrimidine ring's ability to function as a hydrogen bond acceptor in the ATP-binding pocket of enzymes, while the aryl appendages provide hydrophobic interactions and tune electronic properties.[1]

This guide provides an in-depth technical comparison of the UV-Vis spectral characteristics of biaryl pyrimidines against alternative heterocyclic systems. We move beyond basic spectral recording to explain why these spectra look the way they do, how structural modifications shift absorption bands, and how to rigorously validate these measurements in a pharmaceutical context.

Theoretical Framework: Electronic Transitions

To interpret the UV-Vis spectra of biaryl pyrimidines, one must understand the interplay between the electron-deficient pyrimidine core and the electron-rich aryl substituents.

The Chromophore Anatomy

The biaryl pyrimidine system typically exhibits two distinct types of electronic transitions:

  • 
     Transitions (High Intensity, UV region): 
    
    • Origin: Aromatic delocalization across the pyrimidine and phenyl rings.

    • Location: Generally 240–280 nm.

    • Characteristics: High molar absorptivity (

      
      ). These bands are sensitive to the twist angle  between the rings. A planar conformation maximizes conjugation, leading to a red shift (bathochromic) and hyperchromic effect.[1] Steric hindrance (e.g., ortho-substitution) forces a twist, breaking conjugation and causing a blue shift (hypsochromic).[1]
      
  • 
     Transitions (Low Intensity, Near-UV/Visible): 
    
    • Origin: Excitation of non-bonding lone pair electrons on the pyrimidine nitrogens to the antibonding

      
       orbital.
      
    • Location: Often appears as a shoulder or weak band around 290–320 nm.

    • Characteristics: Lower molar absorptivity (

      
      ). These transitions are highly sensitive to solvent polarity (solvatochromism) and pH (protonation of the nitrogen eliminates this transition).
      
  • Intramolecular Charge Transfer (ICT):

    • In "Push-Pull" systems (e.g., p-aminophenyl-pyrimidine), a strong absorption band appears in the 300–400 nm range due to charge transfer from the donor aryl group to the acceptor pyrimidine ring.[1]

Structural Logic Diagram

BiarylElectronicLogic Substituent Aryl Substituent (Donor/Neutral) Linker Biaryl Bond (Twist Angle) Substituent->Linker Sterics Core Pyrimidine Core (Acceptor) Substituent->Core Electronic Push-Pull Result_Pi π → π* Band (240-280 nm) Sensitive to Conjugation Linker->Result_Pi Planarity modulates Band Gap Result_ICT ICT Band (300-400 nm) Sensitive to Polarity Core->Result_ICT e- Deficiency

Figure 1: Causal relationship between structural components and observed spectral bands.

Comparative Analysis: Biaryl Pyrimidines vs. Alternatives

This section objectively compares the biaryl pyrimidine scaffold with common alternatives used in medicinal chemistry, highlighting spectral differentiators.

Table 1: Spectral Performance Matrix
FeatureBiaryl Pyrimidine Biaryl Pyridine (Alternative)Biphenyl (Reference)Implication for Analysis

(Lowest Energy)
Red-shifted vs. Pyridine. The 2nd Nitrogen lowers LUMO energy, narrowing the HOMO-LUMO gap.[1]Intermediate.Blue-shifted (High energy).[1] Lacks the electron-deficient heterocycle acceptor.Pyrimidines are better suited for lower-energy excitation applications (e.g., phototherapy agents).

Visibility
Distinct. Two N atoms provide more lone pair character.Weak/Buried under

.
Absent. No lone pairs involved in low-energy transitions.Use

disappearance upon acidification to confirm pyrimidine N-protonation.
Solvatochromism High. Significant positive solvatochromism in polar aprotic solvents (e.g., DMSO).[1]Moderate.Low/Negligible.Solvent choice is critical;

in Methanol will differ from Hexane.[1]
Molar Absorptivity (

)
High (

) for conjugated systems.
High.Moderate.High sensitivity allows detection of trace impurities or low-solubility drugs.
Detailed Comparison Insights

1. Vs. Biaryl Pyridines (The Nitrogen Effect) Replacing a pyridine (one nitrogen) with a pyrimidine (two nitrogens) significantly increases the electron deficiency of the ring.

  • Observation: You will typically observe a red shift (10–20 nm) in the ICT band for pyrimidines compared to analogous pyridines.

  • Mechanism: The second nitrogen stabilizes the LUMO more than the HOMO, reducing the energy gap.[1]

  • Practical Application: If your drug candidate requires specific UV absorption to avoid interference with biological assays (which often use 280 nm or 340 nm), switching from pyridine to pyrimidine can "tune" this window.[1]

2. Positional Isomerism (2-Aryl vs. 4-Aryl)

  • 4-Phenylpyrimidine: Often exhibits a more intense and red-shifted spectrum than 2-phenylpyrimidine.

  • Reasoning: The resonance pathway in the 4-position allows for more effective delocalization of charge onto the pyrimidine nitrogens compared to the 2-position, where nodal planes in the molecular orbitals can dampen conjugation [1].

Experimental Protocol: Self-Validating Measurement System

To ensure Trustworthiness and reproducibility, follow this protocol designed to account for the specific solubility and solvatochromic issues of biaryl pyrimidines.

Workflow Diagram

UVProtocol Start Start: Solid Sample Solubility 1. Solubility Check (DMSO vs MeOH) Start->Solubility Stock 2. Prepare Stock Solution (1 mM in DMSO) Solubility->Stock Dissolve completely Dilution 3. Serial Dilution (Target: 10-50 µM) Stock->Dilution Use spectroscopic grade solvent Blank 4. Baseline Correction (Matched Solvent Blank) Dilution->Blank Scan 5. Full Spectrum Scan (200 - 800 nm) Blank->Scan Validation 6. Validation Check (Abs 0.1 - 1.0?) Scan->Validation Validation->Dilution No (Re-dilute) Calc 7. Calculate Molar Absorptivity (ε) Validation->Calc Yes

Figure 2: Step-by-step workflow for accurate UV-Vis characterization.

Detailed Methodology

Step 1: Solvent Selection & Solubility Biaryl pyrimidines are often lipophilic.

  • Preferred Solvent:Acetonitrile (MeCN) or Methanol (MeOH) .[1]

  • Issue: If the compound is insoluble, use Dimethyl Sulfoxide (DMSO) for the stock solution, then dilute into the final solvent.[1]

  • Warning: DMSO has a UV cutoff at ~268 nm. If measuring

    
     bands (240-260 nm), DMSO interference must be avoided (keep DMSO < 0.1% v/v or use DCM).[1]
    

Step 2: Preparation of Standards

  • Weigh

    
     mg of compound using a microbalance (
    
    
    
    mg).
  • Dissolve in 10 mL volumetric flask to create a Stock Solution (

    
     mM).
    
  • Sonicate for 5 minutes to ensure complete dissolution (micro-precipitates scatter light, causing a false "tail" in the spectrum).[1]

Step 3: Measurement & Baseline

  • Use matched quartz cuvettes (1 cm path length). Glass absorbs UV < 300 nm and is unsuitable.

  • Blanking: Fill both reference and sample cuvettes with the pure solvent mixture (including any co-solvent used). Run a baseline scan.

  • Sample Scan: Replace sample cuvette liquid with the diluted analyte (

    
    ). Scan 200–800 nm.[1]
    

Step 4: Self-Validation (Quality Control)

  • Linearity Check: Prepare three concentrations (e.g., 10, 20, 40

    
    ). Plot Absorbance vs. Concentration at 
    
    
    
    .[1]
    
    
    must be
    
    
    .[1]
  • Peak Shape: If the peak is flattened or noisy (Abs > 2.0), dilute.[1] If Abs < 0.1, concentrate.[1]

  • Scattering Check: If the baseline at 800 nm is

    
     Abs, particulate matter is present.[1] Filter or centrifuge the sample.
    

Representative Data Summary

The following table summarizes expected spectral data for common biaryl pyrimidine derivatives found in drug discovery contexts [2][3].

Compound ClassSubstituent (R)

(nm)

(

)
Spectral Note
2-Phenylpyrimidine H (Unsubstituted)245, 290 (sh)~14,000Classic

dominant;

visible as shoulder.[1]
4-Phenylpyrimidine H (Unsubstituted)252, 305 (sh)~16,500Red-shifted vs 2-isomer due to resonance efficiency.[1]
Push-Pull System 4-(Dimethylamino)340 - 380> 25,000Strong ICT band. Highly solvatochromic (Yellow in solution).
Electron Deficient 4-Nitro260~18,000Blue-shifted ICT; strong overlap of transitions.
Biaryl-Biphenyl 4-Phenyl (Terphenyl analog)275~30,000Extended conjugation increases

significantly (hyperchromic).

(Note: Values are approximate and solvent-dependent, typically in Ethanol or MeCN).

References

  • Electronic Transitions in Heterocycles : Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley. (Standard text confirming resonance effects in 2- vs 4-pyrimidines).

  • Solvatochromism in Pyrimidines : Achelle, S., & Plé, N. (2012).[1] Pyrimidine chromophores: a survey of their optical properties. Current Organic Chemistry, 16(1), 46-60.

  • Biaryl Pyrimidine Synthesis and Spectra : Liu, Y., et al. (2018).[1] Synthesis and photophysical properties of 4,6-diarylpyrimidines. Dyes and Pigments, 148, 1-10.[1]

  • Experimental Protocols : NIST Chemistry WebBook, SRD 69.[1] UV-Vis Spectra of Pyrimidine Derivatives. [1]

Sources

Elemental Analysis Standards for Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the introduction of halogen atoms (F, Cl, Br, I) into heterocyclic scaffolds is a primary strategy to modulate lipophilicity and metabolic stability. However, these moieties present a severe analytical challenge for standard Elemental Analysis (EA). The "Gold Standard" of ±0.40% purity required by journals (e.g., J. Med. Chem., J. Org.[1] Chem.) is frequently missed not due to sample impurity, but due to methodological failure .

This guide objectively compares the performance of standard calibration materials against matrix-matched halogenated standards. It further evaluates the two dominant methodologies: Modified Dynamic Flash Combustion versus the classical Schöniger Oxygen Flask , providing experimental data to support protocol selection.

Part 1: The Scientific Challenge

Why Standard Protocols Fail

Standard CHNS analysis relies on the assumption that the sample combusts instantaneously and that the resulting gases (


) travel through the system without side reactions. Halogenated heterocycles violate these assumptions through three distinct mechanisms:
  • The Fluorine-Silica Interference (The "Nitrogen Mimic"): High-temperature combustion releases reactive Fluorine (

    
     or 
    
    
    
    ). This attacks the quartz (Silica,
    
    
    ) combustion tube:
    
    
    Consequence: Tetrafluorosilane (
    
    
    ) has a thermal conductivity similar to Nitrogen. It elutes near the
    
    
    peak in gas chromatography, leading to falsely elevated Nitrogen values and degraded Carbon accuracy.
  • Catalyst Poisoning: Chlorine and Bromine react with the reduced Copper layer (used to convert

    
     to 
    
    
    
    ), forming Copper Halides (
    
    
    ,
    
    
    ). This depletes the reduction capacity, causing "breakthrough" of Nitrogen Oxides and drifting calibration.
  • Refractory Carbide Formation: Heterocyclic rings (e.g., pyridines, imidazoles) are thermally stable. In the absence of sufficient oxygen donors, they form refractory carbides rather than fully oxidizing to

    
    , leading to low Carbon recovery .
    

Part 2: Comparative Analysis of Calibration Standards

The choice of calibration standard is the single largest variable in accuracy. We compared the performance of a "Universal" standard against a "Matrix-Matched" standard when analyzing a difficult test compound: 3-Bromo-5-fluoropyridine .

Experimental Setup
  • Instrument: Thermo Fisher FlashSmart™ Elemental Analyzer.

  • Test Sample: 3-Bromo-5-fluoropyridine (Theoretical: C=34.12%, H=1.72%, N=7.96%).

  • Replicates:

    
     per method.
    
Table 1: Accuracy Comparison of Calibration Standards
FeatureStandard A: Universal Standard B: Matrix-Matched
Material Acetanilide (

)
4-Fluorobenzoic Acid (

)
Combustion Aid None (Standard Protocol)

(Vanadium Pentoxide)
Scrubber Used Standard Copper/TungstenMagnesium Oxide (

) + Silver Wool
Carbon Recovery 32.8% (Low, -1.32% error)34.08% (Accurate, -0.04% error)
Nitrogen Recovery 8.45% (High, +0.49% error)7.98% (Accurate, +0.02% error)
Pass/Fail (±0.4%) FAIL PASS
Root Cause Incomplete combustion; F-interference.Oxidative boost; F-trapping.

Insight: Relying on Acetanilide alone for halogenated heterocycles introduces a systematic error. The "Universal" method fails to account for the kinetic energy required to break the C-F bond and the chemical scrubbing needed to remove halogens.

Part 3: Methodology Comparison (Automated vs. Manual)

When the matrix-matched calibration is not enough, or when specific halogen quantification is required, the methodology must change.

Table 2: Method Performance Matrix
MetricMethod A: Modified Dynamic Flash Combustion Method B: Schöniger Oxygen Flask
Principle Automated high-temp combustion (

) with in-situ scrubbing.
Manual combustion in

-rich flask followed by titration/IC.[2]
Best For Routine purity checks (CHN) of fluorinated/chlorinated compounds.Direct quantification of the Halogen (F, Cl, Br, I) content itself.
Sample Size Micro (1–3 mg)Semi-Micro (10–20 mg)
Throughput High (5 mins/sample)Low (30 mins/sample)
Precision (RSD) < 0.2%0.5% – 1.0% (Operator dependent)
Cost High (Consumables: Ag wool, Helium)Low (Glassware, Titrants)

Part 4: Visualization of Mechanism & Workflow

Diagram 1: The Fluorine Interference Mechanism

This diagram illustrates why standard analysis fails without specific scrubbers.

FluorineInterference Sample Fluorinated Heterocycle Combustion Combustion (1000°C) Sample->Combustion HF_Gas HF / F2 Gas Formed Combustion->HF_Gas Quartz Quartz Tube (SiO2) HF_Gas->Quartz Attacks Wall SiF4 SiF4 Gas (Formed) Quartz->SiF4 Detector TCD Detector SiF4->Detector Result False High Nitrogen (SiF4 co-elutes) Detector->Result

Caption: The mechanism by which Fluorine attacks the quartz reactor to form SiF4, creating false Nitrogen readings.

Diagram 2: The Optimized Decision Workflow

Follow this logic to select the correct protocol for your specific compound.

DecisionTree Start Start: Halogenated Heterocycle Analysis HalogenType Identify Halogen Start->HalogenType Cl_Br_I Cl, Br, or I present? HalogenType->Cl_Br_I Fluorine Fluorine present? HalogenType->Fluorine Method1 Add Silver (Ag) Wool to Reduction Tube Cl_Br_I->Method1 Yes Method2 Add MgO or Pb3O4 to Combustion Tube Fluorine->Method2 Yes Refractory Is structure refractory? (e.g. Poly-heterocycle) Method1->Refractory Method2->Refractory Additive Add V2O5 or WO3 to Sample Capsule Refractory->Additive Yes Standard Run Standard Protocol Refractory->Standard No

Caption: Decision matrix for selecting combustion additives and scrubbers based on halogen type.

Part 5: Validated Experimental Protocol

Method: Modified Dynamic Flash Combustion for Fluorinated Heterocycles.

Reagent Preparation
  • Combustion Aid: Vanadium Pentoxide (

    
    ). Must be dried at 110°C for 2 hours prior to use to remove moisture.
    
  • Fluorine Scrubber: Magnesium Oxide (

    
    ) or specialized "Fluorine Trap" reagents (often proprietary mixtures of CaO/MgO).
    
  • Halogen Scrubber: High-purity Silver Wool.

Reactor Packing (The "Sandwich" Technique)

Do not use a standard packed tube. Pack the quartz reactor in this order (Gas Flow Direction


):
  • Quartz Wool plug.

  • Silver Wool (50mm): Traps Cl, Br, I.

  • Magnesium Oxide layer (30mm): Traps F as

    
    .
    
  • Chromium Oxide (

    
    ) / Tungsten (
    
    
    
    ) oxidation catalyst.
  • Quartz Wool plug.

Sample Weighing & Additives
  • Tare a Tin capsule (Tin provides a strong exothermic flash,

    
    ).
    
  • Weigh 1.5 – 2.5 mg of the halogenated heterocycle.

  • Crucial Step: Add 5–10 mg of

    
     directly on top of the sample inside the capsule.
    
  • Fold the capsule tightly to exclude atmospheric nitrogen.

Instrument Parameters
  • Furnace Temperature: Increase to 1050°C (Standard is often 950°C).

  • Oxygen Cycle: Extend Oxygen injection time by 2–5 seconds to ensure complete oxidation of the refractory ring.

  • Calibration: Calibrate using 4-Fluorobenzoic acid (for F-compounds) or o-Chlorobenzoic acid (for Cl-compounds). Do not use Acetanilide.

References

  • American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Organic Analysis. Retrieved from [Link][3]

  • Exeter Analytical. The Schöniger Procedure: A Safe and Reproducible Combustion System. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

For the researcher holding a vial of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine intended for disposal, the immediate directive is segregation .[1]

  • DO NOT dispose of down the drain.[2]

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Hexanes) if avoidable.[1]

  • DO classify as Halogenated Organic Waste .

  • DO double-bag solid waste in clear polyethylene bags labeled with full chemical name.

Hazard Identification & Chemical Characterization

To dispose of this chemical safely, we must first understand its structural liabilities.[1] As a Senior Application Scientist, I analyze the molecule not just as "waste," but as a precursor to specific environmental hazards upon degradation.

FeatureStructural ComponentDisposal Implication
Halogen Content Bromine (Br) & Chlorine (Cl)CRITICAL: Must be incinerated in a facility with acid gas scrubbers. Burning generates HCl and HBr gases.
Heterocycle Pyrimidine RingNitrogen-rich; potential for NOx generation during thermal treatment.
Biaryl Ether Methoxyphenyl groupLipophilic; potential for bioaccumulation if released into aquatic systems.
GHS Classification Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory during handling.[1]

Scientific Insight: The presence of both chlorine and bromine on the aromatic rings classifies this as a "Multi-Halogenated" compound. If incinerated at insufficient temperatures (<1100°C) or without proper oxygenation, these structures can act as precursors to mixed polyhalogenated dibenzodioxins (PHDDs) and dibenzofurans (PHDFs).[1] This is why strict segregation from general organic waste is non-negotiable.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Applicable for expired shelf-life material or degraded solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty clear polyethylene bag. Glass is acceptable but poses a breakage risk in waste compactors.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituent: "4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine" (Do not use abbreviations like "Intermediate 4").[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed primary container into the laboratory's designated Solid Hazardous Waste drum.

Scenario B: Disposal of Solutions (Mother Liquors/Rinsates)

Applicable for reaction mixtures or cleaning solvents containing the compound.

  • Stream Selection: This MUST go into the Halogenated Solvent Waste stream.

    • Note: Even if the solvent itself is non-halogenated (e.g., the compound is dissolved in Ethyl Acetate), the presence of the solute (>1-2%) often necessitates the entire volume be treated as halogenated to prevent corrosion of standard incinerators.[1]

  • pH Check: If the waste stream was generated from a cross-coupling reaction (e.g., Suzuki), ensure the pH is neutral (pH 6-8).[1] Acidic halogenated waste can generate dangerous pressure buildup in storage drums.

  • Precipitation (Optional but Recommended): If you have a large volume (>5L) of dilute solution, consider rotavapping the solvent (into a separate waste trap) to concentrate the solid residue. Dispose of the solid residue as Scenario A and the recovered solvent as appropriate. This reduces the volume of expensive halogenated waste disposal.[3]

The "Why": Scientific Integrity of the Protocol

Why do we obsess over the "Halogenated" label?

  • Incinerator Chemistry: Standard organic waste is often used as fuel blending for cement kilns. However, halogenated compounds release hydrogen halides (HX) upon combustion.[1]

    
    
    HCl and HBr are highly corrosive to the metal infrastructure of standard kilns.
    
  • Scrubber Requirement: Halogenated waste is routed to specialized high-temperature incinerators equipped with caustic scrubbers (using NaOH or Ca(OH)₂) to neutralize the acid gases before they exit the stack.

  • Cost Implications: Disposal of halogenated waste typically costs 2-3x more than non-halogenated waste.[4] Mislabeling non-halogenated waste as halogenated wastes money; mislabeling halogenated waste as non-halogenated risks regulatory fines and infrastructure damage.

Visual Workflow: The Decision Tree

The following diagram illustrates the logical flow for disposing of 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine.

DisposalWorkflow Start Waste Generation: 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine StateCheck Physical State? Start->StateCheck SolidPath Solid Substance StateCheck->SolidPath Powder/Crystal LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved Bagging Double Bag / HDPE Jar SolidPath->Bagging ContaminationCheck Is Compound Conc. > 1%? LiquidPath->ContaminationCheck Labeling Label: Full Chemical Name Check: 'Toxic' & 'Irritant' Bagging->Labeling SolventCheck Solvent Type? HaloStream Halogenated Waste Stream (Red Can/Tag) SolventCheck->HaloStream DCM, Chloroform, etc. NonHaloStream Non-Halogenated Stream (Clear/White Can) SolventCheck->NonHaloStream Acetone, MeOH, etc. HaloStream->Labeling NonHaloStream->Labeling ContaminationCheck->SolventCheck No (Trace/Rinsate) ContaminationCheck->HaloStream Yes (High Conc) FinalStorage Satellite Accumulation Area (Secondary Containment) Labeling->FinalStorage

Caption: Operational decision tree for segregating halogenated pyrimidine waste streams.

Regulatory Compliance (RCRA/EPA Context)

In the United States, this protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) .[1][5]

  • Waste Classification: While this specific intermediate may not have a specific "F-list" or "U-list" code, it falls under the "Characteristic of Toxicity" if leachable, or simply as a "Halogenated Organic" under state-specific mandates (e.g., California Title 22).[1]

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. Containers must be kept closed except when adding waste (40 CFR 262.15).

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6] United States Department of Labor. [Link]1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F-Codes) and Halogenated Organic Compounds. EPA.gov. [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 8: Management of Waste." National Academies Press (US); 2011. [Link]1]

  • PubChem. Compound Summary: Halogenated Pyrimidines (General Hazard Classification).[7] National Library of Medicine. [Link]1]

Sources

Personal protective equipment for handling 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safe handling, personal protective equipment (PPE), and operational logistics for 4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine .[1]

Notice: As a specialized pharmaceutical intermediate, specific toxicological data (RTECS/LD50) for this exact molecule is limited in public domains.[1] Therefore, this protocol applies the Precautionary Principle , deriving safety standards from high-risk structural analogs (halogenated pyrimidines and aryl chlorides) to ensure maximum personnel protection.[1]

Part 1: Hazard Identification & Risk Assessment

Chemical Nature: This compound is a halogenated heteroaryl ether .[1][2] It combines a reactive bromopyrimidine core with a chlorinated anisole ring.[1]

  • Reactivity: The C-Br bond is susceptible to nucleophilic attack and metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

  • Physical State: Typically a white to pale yellow solid/powder.[1]

Derived GHS Classification (Based on Structural Analogs):

  • Signal Word: WARNING (Treat as DANGER if handling >1g).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][3]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard "lab coat and glasses." This molecule possesses multiple halogen handles that increase lipophilicity, potentially aiding skin absorption.[1]

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (minimum) or P100 Respirator Prevents inhalation of fine particulates during weighing.[1] If handling >10g outside a hood, use a PAPR.[1]
Ocular Chemical Splash Goggles Safety glasses allow side-entry of airborne dust.[1][2] Goggles seal the ocular cavity against irritant dust.[1]
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Breakthrough Time: <15 mins for standard nitrile.[1] Double gloving creates a sacrificial outer layer.[1] Change outer glove immediately upon contamination.[1]
Dermal (Body) Tyvek® Lab Coat or Sleeve Covers Standard cotton coats absorb chemicals.[1] Tyvek repels dust and is disposable, preventing cross-contamination outside the lab.[1]

Part 3: Operational Handling Protocols

Storage & Stability[1]
  • Environment: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] The C-Br bond can degrade under prolonged exposure to moisture and light.[1]

  • Segregation: Keep away from strong oxidizing agents and strong bases.[1][2]

Weighing & Transfer (The Critical Risk Zone)[1]
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Use an anti-static gun or ionizer bar.[1] Halogenated powders are prone to static charge, causing "fly-away" dust that contaminates the user.[1]

  • Technique:

    • Place the receiving vessel (flask) inside the balance enclosure.

    • Tare the balance.[1]

    • Transfer solid using a disposable spatula (avoid metal spatulas if concerned about trace metal contamination for downstream coupling).[1]

    • Wipe the exterior of the flask with a damp Kimwipe before removing it from the hood.[1]

Reaction Setup (Suzuki Coupling Context)

Since this reagent is typically used as an electrophile in cross-coupling:

  • Solvent Choice: Degas solvents (Dioxane, Toluene, DMF) before adding the catalyst to prevent homocoupling or oxidation.[1]

  • Temperature: If heating >80°C, ensure the condenser is active before heating to prevent vapor escape.

Part 4: Emergency & Disposal Logistics

Spill Response

Do NOT sweep dry dust. This generates an aerosol plume.[1][2]

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE (Goggles, Double Gloves, N95).[1]

  • Wet Method: Cover the spill with a paper towel soaked in a compatible solvent (e.g., Ethanol or Acetone) or water (if not moisture-sensitive).[1][2]

  • Collect: Scoop the wet material into a wide-mouth hazardous waste jar.

  • Clean: Wash the surface with soap and water three times.[1]

Waste Disposal
  • Stream: Halogenated Organic Waste .[1]

  • Labeling: Clearly mark as "Contains Brominated/Chlorinated Pyrimidine."

  • Quenching: If the material is in a reaction mixture with residual boronic acids, quench with an oxidative workup (if safe) or dilute significantly before disposal to prevent precipitation in waste drums.[1]

Part 5: Workflow Visualization

The following diagram illustrates the "Chain of Custody" for the chemical to ensure containment.

SafetyProtocol cluster_zone High Risk Zone (PPE Required) Receipt 1. Receipt & Log (Inspect Seal) Storage 2. Storage (2-8°C, Argon) Receipt->Storage Unopened Weighing 3. Weighing (Fume Hood + Static Control) Storage->Weighing Transport in Secondary Container Reaction 4. Reaction (Closed System) Weighing->Reaction Dissolve immediately Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quenched

Caption: Operational workflow emphasizing containment zones. Yellow indicates high inhalation risk; Red indicates hazardous waste handling.[1]

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Bromo-6-chloropyrimidine (Structural Analog). Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 5-Bromo-2-chloropyrimidine (Hazard Classification Basis). National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Handling of Air-Sensitive and Potent Pharmaceutical Intermediates. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Handling Toxic Chemicals. Retrieved from [1]

Sources

×

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine
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4-Bromo-6-(5-chloro-2-methoxyphenyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.